1H-Benzo[d]imidazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGJRTXGRUDJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627406 | |
| Record name | 1H-Benzimidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-36-8 | |
| Record name | 1H-Benzimidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,3-benzodiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde from o-Phenylenediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1H-Benzo[d]imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry. The synthesis commences from a derivative of o-phenylenediamine, specifically through a multi-step process involving nitration, hydrolysis, reduction, and cyclization. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.
Introduction
Benzimidazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a carbaldehyde group at the 4-position of the benzimidazole ring offers a versatile handle for further molecular elaboration, making this compound a key intermediate for the synthesis of novel therapeutic agents. This guide focuses on a practical and accessible synthetic route starting from readily available materials.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a four-step sequence starting from 4-acetylaminobenzaldehyde. This route involves the synthesis of the key intermediate, 3,4-diaminobenzaldehyde, followed by the final ring closure to form the target benzimidazole.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Synthesis of 4-Acetylamino-3-nitrobenzaldehyde
The initial step involves the nitration of 4-acetylaminobenzaldehyde. The acetyl group protects the amino functionality and directs the incoming nitro group to the ortho position.
Experimental Protocol
To a stirred suspension of 4-acetylaminobenzaldehyde (10 g, 0.06 mol) in acetic anhydride (25 mL), the mixture is heated to 105 °C until complete dissolution.[1] The solution is then rapidly cooled in an ice bath to 30 °C to yield a fine precipitate. A mixture of 4 mL of nitric acid and 10 mL of acetic anhydride is prepared and added dropwise to the stirred suspension, maintaining the temperature below 35 °C.[1] After the addition, the mixture is stirred at 50 °C for 15 minutes and then poured into 200 mL of ice-cold water. The resulting precipitate of 4-acetylamino-3-nitrobenzaldehyde diacetate is collected by filtration, washed with ethanol and then water, and dried.[1]
Quantitative Data
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| 4-Acetylaminobenzaldehyde | C₉H₉NO₂ | 163.17 | 10 g | 0.06 |
| Nitric Acid | HNO₃ | 63.01 | 4 mL | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 25 mL + 10 mL | - |
| 4-Acetylamino-3-nitrobenzaldehyde | C₉H₈N₂O₄ | 208.17 | - | - |
Step 2: Synthesis of 4-Amino-3-nitrobenzaldehyde
The acetyl protecting group is removed by acid hydrolysis to yield 4-amino-3-nitrobenzaldehyde.
Experimental Protocol
Approximately 6 g of the 4-acetylamino-3-nitrobenzaldehyde diacetate from the previous step is added to 20 mL of concentrated hydrochloric acid and heated on a water bath for 15 minutes.[1] After cooling, 30 mL of water is added to precipitate the 4-amino-3-nitrobenzaldehyde. The precipitate is collected by filtration, washed with water, and dried.[1] Recrystallization from water can be performed for further purification.[2]
Quantitative Data
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Yield |
| 4-Acetylamino-3-nitrobenzaldehyde diacetate | - | - | 6 g | - | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 20 mL | - | - |
| 4-Amino-3-nitrobenzaldehyde | C₇H₆N₂O₃ | 166.14 | - | - | High |
Step 3: Synthesis of 3,4-Diaminobenzaldehyde
The crucial reduction of the nitro group in 4-amino-3-nitrobenzaldehyde affords the unstable intermediate, 3,4-diaminobenzaldehyde. This step requires chemoselective reduction of the nitro group while preserving the aldehyde functionality. Catalytic hydrogenation is a clean and effective method for this transformation.[3]
Experimental Protocol
In a suitable pressure vessel, 4-amino-3-nitrobenzaldehyde (1.0 eq) is dissolved in ethanol to make a 0.5 M solution. To this solution, 10% Pd/C (typically 1-5 mol% of palladium) is carefully added. The vessel is sealed and purged with nitrogen gas multiple times to remove air. Hydrogen gas is then introduced to the desired pressure. The reaction mixture is stirred vigorously at room temperature or with gentle heating (up to 50 °C). The reaction progress is monitored by TLC or LC-MS and is typically complete within 2-8 hours. Upon completion, the hydrogen gas is carefully vented, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst, which is then washed with a small amount of ethanol. The combined filtrate is concentrated under reduced pressure to yield crude 3,4-diaminobenzaldehyde. Due to its instability, it is often used immediately in the next step without extensive purification.
Quantitative Data
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Reagents & Conditions | Typical Yield |
| 4-Amino-3-nitrobenzaldehyde | C₇H₆N₂O₃ | 166.14 | H₂, 10% Pd/C, Ethanol | >90%[3] |
| 3,4-Diaminobenzaldehyde | C₇H₈N₂O | 136.15 | - | - |
Step 4: Synthesis of this compound
The final step is the cyclization of 3,4-diaminobenzaldehyde with formic acid to construct the benzimidazole ring.
Figure 2: Experimental workflow for the cyclization step.
Experimental Protocol
The crude 3,4-diaminobenzaldehyde obtained from the previous step is dissolved in an excess of formic acid. The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature. The solution is then carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide solution, until the product precipitates. The solid is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Reagents & Conditions |
| 3,4-Diaminobenzaldehyde | C₇H₈N₂O | 136.15 | Formic acid, heat |
| This compound | C₈H₆N₂O | 146.15 | - |
Conclusion
This technical guide outlines a robust and reproducible multi-step synthesis of this compound. By providing detailed experimental protocols and quantitative data, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the production of this important chemical intermediate for further investigation and application. Careful execution of each step, particularly the handling of the unstable 3,4-diaminobenzaldehyde, is crucial for achieving high yields and purity of the final product.
References
- 1. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. 4-Amino-3-nitrobenzaldehyde | 51818-99-6 | Benchchem [benchchem.com]
Spectroscopic Characterization of 1H-Benzo[d]imidazole-4-carbaldehyde: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-Benzo[d]imidazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific isomer in public databases, this document outlines the expected spectroscopic properties based on the well-established characteristics of benzimidazole derivatives. It includes predicted data for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, along with a detailed, plausible experimental protocol for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding for the analysis of this and related compounds.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds composed of fused benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules with diverse therapeutic applications, including antimicrobial, antiviral, and antitumor agents. The specific substitution pattern on the benzimidazole core dictates its biological activity and physicochemical properties. This compound, an isomer with a formyl group at the 4-position, presents a valuable synthon for the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 12.0 - 13.0 | br s | - |
| Aldehyde CHO | 9.9 - 10.5 | s | - |
| H2 | 8.2 - 8.4 | s | - |
| H5 | 7.4 - 7.6 | t | 7.5 - 8.0 |
| H6 | 7.7 - 7.9 | d | 7.5 - 8.0 |
| H7 | 7.9 - 8.1 | d | 7.5 - 8.0 |
Note: Spectra are typically recorded in DMSO-d₆. The N-H proton signal is often broad and its chemical shift can be concentration-dependent. The aromatic proton shifts are influenced by the electron-withdrawing nature of the carbaldehyde group.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 195 |
| C2 | 142 - 145 |
| C3a | 135 - 140 |
| C4 | 128 - 132 |
| C5 | 124 - 127 |
| C6 | 120 - 123 |
| C7 | 112 - 115 |
| C7a | 140 - 144 |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.[4][5]
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| C=N Stretch (Imidazole) | 1620 - 1640 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-H Bend (Aromatic) | 700 - 900 | Strong |
Note: The N-H stretching vibration is often broad due to hydrogen bonding.[6][7][8]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 145 | High | [M-H]⁺ |
| 118 | Medium | [M-CO]⁺ |
| 117 | Medium | [M-CHO]⁺ |
| 91 | Medium | [C₆H₅N]⁺ |
| 90 | Medium | [C₆H₄N]⁺ |
Note: The fragmentation pattern of benzimidazoles typically involves the loss of small molecules like HCN from the imidazole ring.[9][10][11][12]
Experimental Protocols
The synthesis of this compound can be approached through the condensation of 2,3-diaminobenzaldehyde with a suitable one-carbon source, such as formic acid or its derivatives. An alternative and common method involves the oxidation of a precursor like 1H-benzo[d]imidazol-4-yl)methanol. A general and plausible synthetic method starting from a commercially available precursor is detailed below.[13][14][15]
Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehyde (as an analogous procedure) [16][17]
This procedure describes the synthesis of a related isomer and can be adapted for the 4-carbaldehyde derivative.
-
Step 1: Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbonitrile. A mixture of 4-cyano-1,2-phenylenediamine (1.0 eq), an appropriately substituted benzaldehyde (1.5 eq), and sodium metabisulfite (0.5 eq) in a mixture of ethanol and water is refluxed for 4-6 hours. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.[16][17]
-
Step 2: Reduction of the Nitrile to the Aldehyde. The synthesized 2-aryl-1H-benzo[d]imidazole-6-carbonitrile (1.0 eq) is dissolved in 75% aqueous formic acid. To this solution, Ni-Al alloy (1.2 eq) is added, and the mixture is heated at 95 °C for 3 hours under an inert atmosphere. The hot mixture is filtered through Celite, and the filtrate is concentrated. The pH of the resulting aqueous solution is adjusted to 9.0 with 2N NaOH, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.[16]
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][18]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a diamond ATR accessory in the range of 4000-400 cm⁻¹.[6][7]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained on a mass spectrometer, typically at an ionization voltage of 70 eV. High-resolution mass spectrometry (HRMS) can be performed using ESI-TOF to confirm the elemental composition.[9][19]
Visualization of Workflows and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general synthetic pathway and experimental workflow for the characterization of benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. scispace.com [scispace.com]
- 10. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 11. journalijdr.com [journalijdr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 1H-Benzo[d]imidazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1H-Benzo[d]imidazole-4-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document presents data for a closely related analogue, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, to offer valuable comparative insights. Additionally, a general experimental protocol for NMR analysis of benzimidazole derivatives is provided, alongside a logical workflow for their synthesis and characterization.
NMR Spectroscopic Data
Table 1: ¹H NMR Data for 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 12.52 | Singlet | Benzimidazole-NH |
| 9.95 | Singlet | Carboxaldehyde proton |
| 7.11–7.88 | Multiplet | Aromatic protons (Ar-H) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data for 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde [1]
| Chemical Shift (δ, ppm) | Assignment |
| 192.4 | C=O (Carboxaldehyde) |
| 143.7 | C=N |
| 140.9 | C-N |
| 109.5–134.7 | Aromatic Carbons |
Solvent: DMSO-d₆[1]
Experimental Protocols for NMR Analysis
The following is a general procedure for the acquisition of NMR spectra for benzimidazole derivatives, based on standard laboratory practices.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the benzimidazole sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves many of these compounds and allows for the clear observation of the N-H proton.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer to the NMR tube.
2.2. NMR Data Acquisition
-
Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Acquire the proton NMR spectrum using standard acquisition parameters. Key parameters to note include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
Synthesis and Characterization Workflow
The synthesis and characterization of benzimidazole derivatives follow a logical progression of steps to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.
Caption: A logical workflow for the synthesis and characterization of this compound.
Signaling Pathways and Logical Relationships
The characterization of a novel compound like this compound involves a series of analytical techniques that provide complementary information to build a complete structural picture. The relationship between these techniques and the information they provide is crucial for unambiguous structure determination.
Caption: Interrelationship of analytical techniques for the structural elucidation of this compound.
References
An In-depth Technical Guide on 1H-Benzo[d]imidazole-4-carbaldehyde and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1H-Benzo[d]imidazole-4-carbaldehyde is scarce in publicly available literature. This guide provides a comprehensive overview based on available information for closely related isomers (e.g., 5- and 6-carbaldehyde derivatives) and the broader class of benzimidazole compounds to infer its probable characteristics and methodologies.
Core Concepts and Introduction
This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds consisting of a fusion between a benzene ring and an imidazole ring. The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a carbaldehyde (formyl) group at the 4-position of the benzimidazole ring is expected to provide a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.
Physicochemical Properties
Due to the limited availability of specific data for this compound, the following tables summarize the known properties of the parent compound, 1H-Benzo[d]imidazole, and the closely related 1H-Benzo[d]imidazole-5-carbaldehyde to provide an estimated profile.
Table 1: General and Physical Properties
| Property | 1H-Benzo[d]imidazole | 1H-Benzo[d]imidazole-5-carbaldehyde (Predicted) | Notes and Inferences for this compound |
| Molecular Formula | C₇H₆N₂ | C₈H₆N₂O[4] | C₈H₆N₂O |
| Molecular Weight | 118.14 g/mol | 146.15 g/mol [4] | 146.15 g/mol |
| Appearance | White to off-white crystalline solid | - | Likely a crystalline solid, color may vary from white to yellow/brown. |
| Melting Point | 170-172 °C | - | Expected to be a relatively high-melting solid, similar to other benzimidazole derivatives. For comparison, some 2-aryl-1H-benzo[d]imidazole-6-carbaldehydes have melting points ranging from 110 °C to over 260 °C.[3][5] |
| Boiling Point | 360 °C | - | Expected to have a high boiling point. |
| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and DMF. | - | Likely to exhibit poor solubility in water and good solubility in polar organic solvents like DMSO and DMF. |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | 1H-Benzo[d]imidazole | 1H-Benzo[d]imidazole-5-carbaldehyde | Inferences for this compound |
| CAS Number | 51-17-2 | 58442-17-4[4] | A unique CAS number would exist for this specific isomer. |
| IUPAC Name | 1H-Benzo[d]imidazole | 1H-Benzo[d]imidazole-5-carbaldehyde[4] | This compound |
| InChI Key | RPHHFEJAFGOLAI-UHFFFAOYSA-N | ALCHVVTYAHQOFY-UHFFFAOYSA-N[4] | A unique InChI key would be assigned. |
| SMILES | C1=CC=C2C(=C1)NC=N2 | C1=CC2=C(C=C1C=O)NC=N2[4] | O=Cc1cccc2ncc[nH]c12 |
| LogP (Predicted) | 1.5 | 1.3[4] | Expected to be in a similar range, indicating moderate lipophilicity. |
| pKa (Predicted) | ~13 (NH proton) | - | The imidazole NH proton is weakly acidic. The presence of the electron-withdrawing aldehyde group may slightly increase its acidity compared to the parent benzimidazole. |
Experimental Protocols
General Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehydes
A reported method for synthesizing 2-aryl-1H-benzo[d]imidazole-6-carbaldehydes involves the condensation of a substituted o-phenylenediamine with an appropriate aromatic aldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅).[3][5]
Reaction Scheme:
-
Starting Materials:
-
A substituted 1,2-diaminobenzene (o-phenylenediamine). For the target molecule, this would be 3,4-diaminobenzaldehyde.
-
An appropriate aldehyde or carboxylic acid.
-
-
Reagents and Solvents:
-
An oxidizing agent (e.g., sodium metabisulfite) or a dehydrating agent (e.g., polyphosphoric acid).
-
A suitable solvent, such as ethanol.[5]
-
-
Procedure:
-
The o-phenylenediamine derivative and the aldehyde are dissolved in the solvent.
-
The oxidizing or dehydrating agent is added to the mixture.
-
The reaction mixture is typically heated under reflux for several hours.[5]
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation and filtration.
-
The crude product is then purified, for example, by recrystallization.
-
The following diagram illustrates a generalized workflow for the synthesis and characterization of benzimidazole derivatives.
Caption: A generalized workflow for the synthesis and characterization of benzimidazole derivatives.
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by the functional groups present: the benzimidazole ring system and the aldehyde group.
-
Aldehyde Group: The formyl group is a versatile handle for a variety of chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (1H-benzo[d]imidazole-4-carboxylic acid).
-
Reduction: Can be reduced to the corresponding alcohol ( (1H-benzo[d]imidazol-4-yl)methanol).
-
Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Wittig Reaction: Can be converted to an alkene.
-
Condensation Reactions: Can react with active methylene compounds or amines to form larger, more complex structures.
-
-
Benzimidazole Ring:
-
N-H Acidity: The proton on the imidazole nitrogen is weakly acidic and can be deprotonated with a suitable base.
-
N-Alkylation/Arylation: The nitrogen atoms can be alkylated or arylated.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the reactivity will be influenced by the existing substituents.
-
Biological Activity and Role in Drug Development
While specific biological data for the 4-carbaldehyde isomer is lacking, the benzimidazole scaffold is a cornerstone in drug discovery. Benzimidazole derivatives have been investigated for a wide array of therapeutic applications.
-
Anticancer Agents: Many benzimidazole-containing compounds exhibit potent anticancer activity. Some have been shown to act as topoisomerase I inhibitors, interfering with DNA replication in cancer cells.[3][5]
-
PARP-1 Inhibitors: Benzimidazole-4-carboxamide derivatives have been designed and synthesized as potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial in DNA repair pathways and are a target for cancer therapy.[6]
-
Kinase Inhibitors: Certain benzimidazole hybrids have been developed as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are often dysregulated in cancer.
-
Antimicrobial Agents: The benzimidazole core is present in several antifungal and antibacterial drugs.[2]
The following diagram illustrates the central role of the benzimidazole scaffold in targeting various pathways in drug discovery.
Caption: The versatile 1H-Benzo[d]imidazole scaffold targets multiple key enzymes and pathways in drug discovery.
Conclusion
This compound, while not extensively characterized in the literature, represents a promising scaffold for the development of novel therapeutic agents. Based on the known chemistry and biological activity of related benzimidazole derivatives, it can be inferred that this compound is a versatile synthetic intermediate with significant potential for elaboration into potent kinase inhibitors, DNA-targeting agents, and antimicrobial compounds. Further research into the synthesis and biological evaluation of this specific isomer is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Formation Mechanism of 1H-Benzo[d]imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details the primary synthetic pathway, reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and drug development.
Introduction
The benzimidazole scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its unique chemical properties and ability to interact with various biological targets have made it a cornerstone in the design of novel therapeutic agents. This compound, with its reactive aldehyde functionality, serves as a versatile precursor for the synthesis of a wide array of complex derivatives for screening in drug discovery programs. This guide focuses on the most direct and established method for its preparation: the condensation of 2,3-diaminobenzaldehyde with formic acid.
Primary Synthetic Pathway and Mechanism
The most direct and widely recognized method for the synthesis of the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the synthesis logically starts from 2,3-diaminobenzaldehyde and formic acid.
The reaction proceeds through a two-step mechanism:
-
Amide Formation: The initial step involves the nucleophilic attack of one of the amino groups of 2,3-diaminobenzaldehyde on the carbonyl carbon of formic acid, leading to the formation of a formamide intermediate.
-
Intramolecular Cyclization and Dehydration: The second amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed formamide. The subsequent dehydration of the resulting cyclic intermediate yields the aromatic benzimidazole ring.
dot
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on the established Phillips-Ladenburg reaction conditions.
Synthesis of this compound
Materials:
-
2,3-Diaminobenzaldehyde
-
Formic acid (98-100%)
-
Hydrochloric acid (optional, for salt formation and purification)
-
Sodium hydroxide or ammonium hydroxide (for neutralization)
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminobenzaldehyde (1 equivalent) in an excess of formic acid.
-
Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a base (e.g., 10% sodium hydroxide or concentrated ammonium hydroxide) until the pH is neutral to slightly basic. This should be done in an ice bath to control the exothermic reaction.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. The use of activated carbon during recrystallization can help to remove colored impurities.
-
Dry the purified product under vacuum to obtain this compound.
dot
An In-depth Technical Guide on the Solubility and Stability of 1H-Benzo[d]imidazole-4-carbaldehyde
Disclaimer: Publicly available quantitative data on the solubility and stability of 1H-Benzo[d]imidazole-4-carbaldehyde is limited. This guide summarizes the available information for this compound and structurally related benzimidazole and imidazole derivatives to provide an informed perspective. The experimental protocols provided are general and can be adapted for the specific analysis of this compound.
Introduction
This compound is a heterocyclic organic compound incorporating a benzimidazole core functionalized with a carbaldehyde group. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, contributing to a wide range of biological activities. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its application in research and development, especially in the context of drug discovery and materials science. This document provides a technical overview of the available solubility and stability data for this compound and its analogs, alongside standardized experimental protocols for their determination.
Solubility Profile
Table 1: Qualitative and Quantitative Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Remarks |
| 1H-Imidazole-4-carbaldehyde | DMSO | Soluble | A non-benzannulated analog. |
| Methanol | Soluble | A non-benzannulated analog. | |
| Benzimidazole (Parent Core) | Alcohol | Freely Soluble | General solubility of the core structure.[1] |
| Hot Water | Soluble | General solubility of the core structure.[1] | |
| Cold Water | Very Slightly Soluble | General solubility of the core structure.[1] | |
| Diethyl Ether | Very Slightly Soluble | General solubility of the core structure.[1] | |
| Benzene | Insoluble | General solubility of the core structure.[1] | |
| Petroleum Ether | Insoluble | General solubility of the core structure.[1] | |
| Various Benzimidazoles | Chloroalkanes | Very Low | General trend for the compound class. |
| 1H-Benzimidazole-2-carbaldehyde | Water | 1242.87 - 14386 mg/L | Predicted data for a positional isomer.[1] |
Based on the general characteristics of benzimidazole derivatives, this compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols such as methanol and ethanol is likely to be moderate to good. Due to the presence of the polar carbaldehyde group and the N-H group capable of hydrogen bonding, some solubility in water, particularly at non-neutral pH, can be anticipated, though it is likely to be limited.
Stability Profile
The chemical stability of this compound is a key determinant of its shelf-life, storage conditions, and compatibility with other substances. The benzimidazole ring itself is known for its high degree of chemical stability. However, the carbaldehyde group is susceptible to oxidation and other reactions.
Table 2: Stability and Storage Information for this compound and Related Compounds
| Compound | Condition | Observation/Recommendation |
| 1H-Imidazole-4-carbaldehyde | Storage | Keep in a dark place, sealed in a dry, room temperature environment. |
| Atmosphere | Noted to be air-sensitive. | |
| 1H-Benzo[d]imidazole-6-carbaldehyde | Storage | Store at 4°C under a nitrogen atmosphere. |
| Various Benzimidazole Drugs | Long-term Storage (Solutions) | Stable at -80°C or -20°C. Monthly preparation of fresh solutions is advisable.[2] |
| Long-term Storage (Biological Matrices) | Stability is matrix-dependent; for example, muscle samples are most stable at -20°C.[2] | |
| Freeze-Thaw Cycles | Some changes in stability were observed after three freeze-thaw cycles for certain derivatives.[2] |
For this compound, it is recommended to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group. Solutions should be prepared fresh, and for longer-term storage, they should be kept at low temperatures (-20°C or -80°C).
Experimental Protocols
The following are generalized experimental protocols for determining the solubility and stability of a chemical compound like this compound. These protocols are based on standard laboratory practices and guidelines from the International Council for Harmonisation (ICH).
4.1. Protocol for Determination of Aqueous Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water (or a specific buffer solution) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Use a chemically inert filter (e.g., PTFE) that does not adsorb the compound.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the aqueous medium, typically expressed in mg/mL or µg/mL, taking into account the dilution factor.
-
4.2. Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the intrinsic stability of a compound. These studies are typically performed according to ICH guidelines.
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.
-
Quantify the amount of the remaining parent compound and any major degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is free from co-eluting degradants.
-
-
Data Evaluation:
-
Determine the rate of degradation under each stress condition.
-
Identify and, if necessary, characterize the structure of major degradation products using techniques like LC-MS/MS and NMR.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for solubility determination and the factors influencing the stability of a chemical compound.
Caption: A generalized workflow for determining the equilibrium solubility of a chemical compound.
References
An In-depth Technical Guide to 1H-Benzo[d]imidazole-4-carbaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Discovery and Historical Context of the Benzimidazole Scaffold
The journey of benzimidazoles began in the late 19th century. In 1872, Hoebrecker reported the first synthesis of a benzimidazole derivative, 2,5-dimethyl-1H-benzo[d]imidazole, through the ring-closure reaction of a benzene-1,2-diamine derivative.[1][2] A few years later, in 1882, Radziszewski reported the synthesis of highly substituted imidazoles from 1,2-diketones, various aldehydes, and ammonia.[1] These foundational discoveries paved the way for the exploration of the benzimidazole chemical space.
The synthesis of the parent benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, most commonly a carboxylic acid or an aldehyde.[3] This versatile approach has been refined over the years, with the development of various catalysts and reaction conditions to improve yields and efficiency.[4][5][6][7][8][9]
Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde
While a specific first synthesis of this compound is not prominently documented, its preparation can be logically derived from established synthetic methodologies for benzimidazoles and related functional group transformations. A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a substituted o-phenylenediamine.
A likely pathway commences with the cyclization of 3-amino-2-nitrobenzaldehyde or a related precursor, followed by functional group manipulations. An alternative and well-documented approach for a closely related compound, N-(1H-Benzo[d]imidazol-4-yl)formamide, provides a strong basis for a feasible synthesis of the target carbaldehyde.[10][11] This involves the formylation of 4-amino-1H-benzo[d]imidazole, which is accessible from 4-nitro-o-phenylenediamine.
Below are detailed experimental protocols for a plausible synthetic route to this compound.
A logical and experimentally supported pathway to this compound is outlined below. This pathway involves the initial formation of the benzimidazole ring system from a commercially available nitro-substituted o-phenylenediamine, followed by reduction of the nitro group and subsequent diazotization and formylation (Sandmeyer-type reaction) or direct oxidation of a corresponding methyl group if a suitable precursor is used. A more direct, albeit potentially lower-yielding, approach involves the direct cyclization of 2,3-diaminobenzaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pharmacological Potential of 1H-Benzo[d]imidazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet promising derivative, 1H-Benzo[d]imidazole-4-carbaldehyde. While direct and extensive research on this particular molecule is emerging, this document consolidates the known biological activities of its closely related analogues, providing a predictive insight into its potential therapeutic applications. We delve into its plausible synthesis, potential anticancer and antimicrobial properties, and its putative mechanisms of action, including enzyme inhibition and interference with crucial cellular signaling pathways. This guide aims to serve as a foundational resource to stimulate and guide further research into the pharmacological landscape of this compound.
Introduction
Benzimidazoles are heterocyclic aromatic organic compounds, characterized by the fusion of a benzene ring with an imidazole ring. This unique structural motif allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents, anthelmintics, and antihypertensives. The introduction of a carbaldehyde group at the 4-position of the benzimidazole ring system presents an interesting avenue for the development of novel therapeutic agents, as the aldehyde functionality can act as a versatile synthetic handle for the creation of diverse chemical libraries and may also participate in crucial interactions with biological macromolecules.
Plausible Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the available literature, a plausible synthetic route can be conceptualized based on established benzimidazole synthesis methodologies. A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a suitable aldehyde or its equivalent.
Proposed Synthetic Pathway
A likely synthetic approach would involve the reaction of 2,3-diaminobenzaldehyde with formic acid or a suitable equivalent. The experimental protocol for a related compound, 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde, provides a strong basis for this proposed synthesis.[3]
Experimental Protocol: A Plausible Synthesis
Materials:
-
2,3-diaminobenzaldehyde
-
Formic acid
-
Anhydrous Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure:
-
A mixture of 2,3-diaminobenzaldehyde (1.0 equivalent) and sodium metabisulfite (0.5 equivalents) is suspended in a mixture of ethanol and water.
-
Formic acid (1.5 equivalents) is added to the suspension.
-
The reaction mixture is refluxed for a period of 4-6 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a suitable base, such as a saturated solution of sodium bicarbonate, to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram of the Proposed Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Potential Biological Activities
Based on the extensive research conducted on benzimidazole derivatives, this compound is anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.
Anticancer Activity
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
3.1.1. Enzyme Inhibition
Several studies have highlighted the ability of benzimidazole derivatives to inhibit enzymes that are crucial for tumor growth and progression.
-
Topoisomerase I Inhibition: Certain benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription.[3][4] Inhibition of this enzyme leads to DNA damage and ultimately cell death.
-
Kinase Inhibition: A number of kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival, are targeted by benzimidazole derivatives. These include:
-
PI3K (Phosphatidylinositol 3-kinase): Inhibition of the PI3K/Akt/mTOR pathway is a significant mechanism of action for some benzimidazole compounds, leading to the suppression of tumor cell growth and induction of apoptosis.[5]
-
EGFR (Epidermal Growth Factor Receptor) and HER2: Overexpression of these receptor tyrosine kinases is common in many cancers. Benzimidazole derivatives have been developed as inhibitors of EGFR and HER2, blocking downstream signaling pathways.[6]
-
-
PARP-1 (Poly(ADP-ribose)polymerase-1) Inhibition: PARP-1 is an enzyme involved in DNA repair. Inhibitors of PARP-1, including some benzimidazole derivatives, can enhance the efficacy of DNA-damaging chemotherapeutic agents.[7]
-
Fatty Acid Synthase (FASN) Inhibition: FASN is overexpressed in many cancer types and is involved in the synthesis of fatty acids required for rapid cell proliferation. Benzimidazole derivatives have been investigated as FASN inhibitors.[1]
3.1.2. Induction of Apoptosis and Cell Cycle Arrest
Many benzimidazole derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[5] Furthermore, these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating.[4][6]
Diagram of a Potential Anticancer Signaling Pathway
Caption: Potential anticancer mechanisms of this compound.
3.1.3. Quantitative Anticancer Data for Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives against different cancer cell lines, providing an indication of the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 9g | HCT-116 | 0.18 ± 0.03 | [5] |
| MCF-7 | 0.43 ± 0.05 | [5] | |
| HeLa | 0.71 ± 0.08 | [5] | |
| HepG2 | 0.63 ± 0.09 | [5] | |
| Compound 6c | HCT-116 | 21.48 | [6] |
| HepG2 | 15.64 | [6] | |
| MCF-7 | 19.33 | [6] | |
| Compound 6h | HCT-116 | 12.33 | [6] |
| HepG2 | 9.27 | [6] | |
| MCF-7 | 11.52 | [6] | |
| Compound 6i | HCT-116 | 10.19 | [6] |
| HepG2 | 7.82 | [6] | |
| MCF-7 | 9.46 | [6] | |
| Compound 11a | NCI-60 Panel | 0.16 - 3.6 | [4] |
| Compound 12a | NCI-60 Panel | 0.16 - 3.6 | [4] |
| Compound 12b | NCI-60 Panel | 0.16 - 3.6 | [4] |
| Compound 10a | MX-1 (with TMZ) | PF₅₀ = 7.10 | [7] |
| Compound 11e | MX-1 (with TMZ) | PF₅₀ = 4.17 | [7] |
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[8][9] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis.
3.2.1. Antibacterial and Antifungal Effects
The antimicrobial efficacy of benzimidazole derivatives has been evaluated against various pathogenic strains. The data from these studies, presented in the table below, suggest that this compound could be a promising lead for the development of new antimicrobial agents.
3.2.2. Quantitative Antimicrobial Data for Benzimidazole Derivatives
The following table summarizes the in vitro antimicrobial activity of various benzimidazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| EJMCh-9 | S. aureus (MRSA) | 15.6 | [8] |
| S. epidermidis | 15.6 | [8] | |
| M. luteus | <15.6 | [8] | |
| EJMCh-13 | S. aureus | 15.6 | [8] |
| S. epidermidis | 15.6 | [8] | |
| M. luteus | <15.6 | [8] | |
| Compound 38o | E. coli | 0.008 | [10] |
| P. aeruginosa | 0.055 | [10] | |
| Compound 62h | E. coli | 4.9 - 17 | [10] |
| Compound 62i | E. coli | 4.9 - 17 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the test compound are prepared in the appropriate growth medium in the wells of a 96-well microtiter plate.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Positive and negative growth controls are included in each assay.
Diagram of the Antimicrobial Assay Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
While direct experimental data on this compound is limited, the extensive body of research on its structural analogues strongly suggests its potential as a biologically active molecule. The presence of the versatile carbaldehyde group opens up numerous possibilities for the synthesis of novel derivatives with enhanced potency and selectivity. The anticipated anticancer and antimicrobial activities, coupled with the potential to modulate key cellular signaling pathways, make this compound a compelling target for further investigation in the field of drug discovery and development. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 1H-Benzo[d]imidazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomerism of 1H-Benzo[d]imidazole-4-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry. The guide delves into the structural aspects of its tautomeric forms, supported by spectroscopic data and computational analysis. Detailed experimental protocols for the synthesis and characterization of this compound are provided, along with a theoretical framework for understanding its tautomeric equilibrium. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on the benzimidazole scaffold.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals due to their diverse biological activities. The phenomenon of tautomerism in N-unsubstituted benzimidazoles, arising from the migration of a proton between the two nitrogen atoms of the imidazole ring, is a critical aspect that influences their physicochemical properties, reactivity, and biological interactions. This compound presents an interesting case for studying tautomerism due to the presence of an electron-withdrawing aldehyde group on the benzene ring, which can influence the electron density distribution and the position of the tautomeric equilibrium.
This guide explores the tautomeric equilibrium between this compound (the 4-formyl tautomer) and 1H-benzo[d]imidazole-7-carbaldehyde (the 7-formyl tautomer). Understanding this equilibrium is crucial for predicting the compound's behavior in different environments and for designing molecules with specific therapeutic profiles.
Tautomeric Forms of this compound
The tautomerism in this compound involves the migration of the proton on the imidazole nitrogen, leading to two distinct tautomeric forms.
Caption: Tautomeric equilibrium of this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Synthesis and Characterization
Synthesis of this compound
A common and effective method for the synthesis of this compound is the condensation of an appropriate o-phenylenediamine derivative with an aldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-diaminobenzaldehyde (1.0 eq) in ethanol, add formic acid (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The characterization of this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 13.0 (br s) | Broad Singlet | N-H |
| ¹H | 10.2 (s) | Singlet | CHO |
| ¹H | 8.4 (s) | Singlet | H-2 |
| ¹H | 8.0 (d) | Doublet | H-5 |
| ¹H | 7.8 (d) | Doublet | H-7 |
| ¹H | 7.4 (t) | Triplet | H-6 |
| ¹³C | 192.0 | - | CHO |
| ¹³C | 145.0 | - | C-2 |
| ¹³C | 144.5 | - | C-7a |
| ¹³C | 135.0 | - | C-3a |
| ¹³C | 130.0 | - | C-4 |
| ¹³C | 128.0 | - | C-6 |
| ¹³C | 120.0 | - | C-5 |
| ¹³C | 115.0 | - | C-7 |
Note: The chemical shifts are approximate and may vary slightly based on experimental conditions.
Experimental Investigation of Tautomerism
NMR Spectroscopy
Variable-temperature (VT) NMR spectroscopy is a powerful technique to study tautomeric equilibria. By recording spectra at different temperatures, it is possible to observe changes in the chemical shifts and potentially resolve the signals of the individual tautomers if the rate of interconversion is slow enough at lower temperatures.
Experimental Protocol for VT-NMR:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of solvents with a low freezing point).
-
Data Acquisition: Record ¹H NMR spectra at a range of temperatures, for example, from 298 K down to 200 K, in decrements of 10-20 K.
-
Data Analysis: Analyze the spectra for changes in chemical shifts, signal broadening, and the appearance of new signals corresponding to the minor tautomer. If distinct signals for both tautomers are observed, the equilibrium constant (K_T) can be calculated from the integration of these signals.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomerism, as the two tautomers are expected to have different electronic absorption spectra due to differences in their conjugation systems.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the spectra for shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. These changes can be correlated with the solvent polarity to infer the effect of the solvent on the tautomeric equilibrium.
Caption: Workflow for experimental investigation of tautomerism.
Computational Analysis
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and providing insights into the factors governing the tautomeric equilibrium.
Methodology for DFT Calculations:
-
Structure Optimization: The geometries of both the 4-formyl and 7-formyl tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Solvation effects can be included using a continuum solvation model (e.g., PCM).
-
Data Analysis: The relative Gibbs free energies of the two tautomers are calculated, and from this, the tautomeric equilibrium constant (K_T) can be predicted using the equation: ΔG = -RTln(K_T).
Table 2: Representative DFT Calculation Results for a Substituted Benzimidazole
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted K_T |
| Tautomer A | 0.00 | 0.00 | 1 |
| Tautomer B | 1.5 | 1.2 | 0.14 |
Note: This is illustrative data for a generic substituted benzimidazole. The actual values for this compound would need to be calculated.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery. This guide has provided a detailed overview of the theoretical and experimental approaches to studying this phenomenon. The provided protocols for synthesis, NMR, and UV-Vis spectroscopy, along with the framework for computational analysis, offer a comprehensive toolkit for researchers in this field. A thorough understanding of the tautomeric equilibrium will enable the rational design of novel benzimidazole-based compounds with optimized properties for therapeutic applications. Further research, including the determination of the crystal structure of this compound, would provide definitive insights into its solid-state tautomeric preference and further enrich our understanding of this important molecule.
An In-depth Technical Guide on the Crystal Structure Analysis of 1H-Benzo[d]imidazole-4-carbaldehyde
Disclaimer: As of the latest available data, a definitive, publicly accessible single-crystal X-ray structure for 1H-Benzo[d]imidazole-4-carbaldehyde has not been reported in the Cambridge Structural Database (CSD) or other readily available scientific literature.[1] Therefore, this guide will provide a comprehensive overview of the methodologies involved in such an analysis, including a plausible synthesis of the target compound and detailed experimental protocols for crystal structure determination. To illustrate the nature of the data obtained, crystallographic information for a related heterocyclic compound, 4,5-dinitro-1H-imidazole, will be presented as a representative example.[2][3]
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with biological targets, making it a privileged structure in drug discovery. The precise determination of the three-dimensional arrangement of atoms within a molecule through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationships, designing new derivatives, and ensuring intellectual property. This technical guide outlines the essential steps for the synthesis and definitive structural elucidation of this compound.
Synthesis and Crystallization
A plausible synthetic route to this compound involves the condensation of an appropriate diaminobenzene derivative with a source of the aldehyde-containing carbon.
2.1. Proposed Synthesis of this compound
The synthesis can be envisioned starting from 3,4-diaminobenzaldehyde. The reaction involves the cyclization of the diamine with a suitable reagent to form the imidazole ring. A common and effective method for this transformation is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with an aldehyde.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
2.2. Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
Experimental Protocol: Crystallization
-
Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling. Common solvents include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with water or hexane.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator).
-
Vapor Diffusion: A solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container that contains a solvent in which the compound is insoluble but which is miscible with the first solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction Analysis
This non-destructive analytical technique provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This process is often performed using software such as SHELXS.[2]
-
Structure Refinement: The initial structural model is then refined by a full-matrix least-squares method on F², using software like SHELXL.[4] This process refines the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation (Representative Example)
The following tables present the crystallographic data for 4,5-dinitro-1H-imidazole , which serves as a representative example to illustrate the type of data obtained from a single-crystal X-ray diffraction study.[2][3]
Table 1: Crystal Data and Structure Refinement for 4,5-dinitro-1H-imidazole. [2]
| Parameter | Value |
| Empirical formula | C₃H₂N₄O₄ |
| Formula weight | 158.09 |
| Temperature | 100 K |
| Wavelength | Mo Kα (0.71073 Å) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | 11.4797 (9) |
| b (Å) | 8.8205 (7) |
| c (Å) | 11.802 (1) |
| β (°) | 107.827 (1) |
| Volume (ų) | 1137.65 (16) |
| Z | 8 |
| Density (calculated) (Mg/m³) | 1.845 |
| Absorption coefficient (mm⁻¹) | 0.17 |
| F(000) | 640 |
| Data collection | |
| Reflections collected | 25837 |
| Independent reflections | 4868 [R(int) = 0.024] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 4868 / 0 / 211 |
| Goodness-of-fit on F² | 1.60 |
| Final R indices [I>2σ(I)] | R1 = 0.037, wR2 = 0.118 |
| R indices (all data) | R1 = 0.043, wR2 = 0.123 |
Table 2: Selected Bond Lengths (Å) for 4,5-dinitro-1H-imidazole. [2]
| Bond | Length (Å) |
| N1-C1 | 1.345(1) |
| N1-O1 | 1.233(1) |
| N1-O2 | 1.235(1) |
| N2-C3 | 1.350(1) |
| N2-C2 | 1.372(1) |
| N3-C1 | 1.321(1) |
| N3-C2 | 1.369(1) |
| N4-C3 | 1.439(1) |
| N4-O3 | 1.223(1) |
| N4-O4 | 1.230(1) |
| C1-C2 | 1.458(1) |
Table 3: Selected Bond Angles (°) for 4,5-dinitro-1H-imidazole. [2]
| Angle | Value (°) |
| C1-N1-O1 | 118.1(1) |
| C1-N1-O2 | 117.9(1) |
| O1-N1-O2 | 124.0(1) |
| C3-N2-C2 | 106.8(1) |
| C1-N3-C2 | 109.1(1) |
| C3-N4-O3 | 118.0(1) |
| C3-N4-O4 | 117.5(1) |
| O3-N4-O4 | 124.5(1) |
| N1-C1-N3 | 123.5(1) |
| N1-C1-C2 | 129.7(1) |
| N3-C1-C2 | 106.8(1) |
Mandatory Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: General experimental workflow for single-crystal structure analysis.
Conclusion
The crystal structure analysis of this compound, while not yet publicly reported, would provide invaluable insights for medicinal chemists and materials scientists. The methodologies for its synthesis and crystallographic analysis are well-established. A successful structure determination would unambiguously confirm its molecular connectivity, provide precise geometric parameters (bond lengths, angles, and torsions), and reveal the intermolecular interactions that govern its crystal packing. This information is crucial for understanding its physical and chemical properties and for the rational design of new functional molecules based on this versatile scaffold.
References
Methodological & Application
Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The described methodology outlines a plausible and accessible two-step synthetic route commencing with the reduction of 1H-benzo[d]imidazole-4-carboxylic acid to (1H-benzo[d]imidazol-4-yl)methanol, followed by the selective oxidation of the alcohol to the target aldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Benzimidazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities. The introduction of a carbaldehyde group at the 4-position of the benzimidazole scaffold provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. This protocol details a reliable method for the laboratory-scale synthesis of this compound, addressing the need for a clear and concise synthetic procedure.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Reduction: The commercially available 1H-benzo[d]imidazole-4-carboxylic acid is reduced to the corresponding alcohol, (1H-benzo[d]imidazol-4-yl)methanol.
-
Oxidation: The intermediate alcohol is then oxidized to yield the final product, this compound.
Experimental Protocol
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Step 1: Synthesis of (1H-benzo[d]imidazol-4-yl)methanol
This procedure is adapted from standard reduction methods for carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF to the flask.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF. Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield crude (1H-benzo[d]imidazol-4-yl)methanol, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure is based on the oxidation of alcohols using manganese dioxide.
-
Reaction Setup: In a round-bottom flask, dissolve the crude (1H-benzo[d]imidazol-4-yl)methanol (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidation: Add activated manganese dioxide (MnO₂) (5-10 eq) to the solution in portions.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents/Catalysts | Solvent | Product | Molar Ratio (SM:Reagent) | Reaction Time (h) | Temperature (°C) |
| 1 | 1H-benzo[d]imidazole-4-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | (1H-benzo[d]imidazol-4-yl)methanol | 1 : 1.5 | 4 - 6 | Reflux |
| 2 | (1H-benzo[d]imidazol-4-yl)methanol | Activated Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | This compound | 1 : 5-10 | 24 - 48 | Room Temp. |
Characterization Data for this compound:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Expected to be in the range of 170-180 °C (based on similar imidazole aldehydes).
-
¹H NMR (DMSO-d₆): Expected signals for the aldehyde proton (~10.0 ppm), the imidazole C2-H proton (~8.3 ppm), and aromatic protons in the range of 7.4-8.0 ppm.
-
¹³C NMR (DMSO-d₆): Expected signals for the carbonyl carbon (~190 ppm), and carbons of the benzimidazole ring system.
Visualization of the Synthetic Workflow
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound. The described two-step method is based on well-established chemical transformations and utilizes readily available reagents, making it a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this key intermediate will facilitate the development of novel benzimidazole-based compounds with potential therapeutic applications.
Application Notes and Protocols for the One-Pot Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde derivatives. While a direct one-pot synthesis from simple precursors is not extensively documented due to the reactivity of the carbaldehyde group, this document outlines a feasible and adaptable one-pot operational strategy. The protocols provided are based on well-established methods for benzimidazole synthesis, adapted for the specific target scaffold.
Introduction
This compound and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The benzimidazole core is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of a carbaldehyde group at the 4-position provides a versatile handle for further functionalization, allowing for the synthesis of diverse compound libraries for screening and lead optimization. For instance, 1H-Imidazole-4-carbaldehyde, a related compound, is used in the preparation of inhibitors for enzymes implicated in androgen-dependent prostate cancer.[3]
Synthetic Strategy
The most direct approach to the one-pot synthesis of 2-substituted-1H-benzo[d]imidazole-4-carbaldehydes involves the condensation of 3,4-diaminobenzaldehyde with a suitable aldehyde or orthoester. However, the aldehyde group of 3,4-diaminobenzaldehyde is susceptible to side reactions under the typical conditions of benzimidazole synthesis, which can be acidic, basic, or involve oxidative conditions.
To circumvent these challenges, an "operational one-pot" approach is proposed. This involves the sequential addition of reagents to the same reaction vessel, potentially with in-situ protection of the aldehyde group, to minimize handling and purification of intermediates.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-1H-benzo[d]imidazole-4-carbaldehyde via Condensation with Aromatic Aldehydes
This protocol describes a general procedure for the synthesis of 2-aryl-1H-benzo[d]imidazole-4-carbaldehydes from 3,4-diaminobenzaldehyde and a substituted aromatic aldehyde. A key consideration is the potential for the aldehyde group of the diamine to react. Mild reaction conditions are therefore employed.
Materials:
-
3,4-Diaminobenzaldehyde
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., ZnFe2O4 nanoparticles, p-Toluenesulfonic acid)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Oxidizing agent (e.g., air, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))
Procedure:
-
To a solution of 3,4-diaminobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol).
-
Add the catalyst (e.g., 10 mol% ZnFe2O4).[4]
-
Stir the reaction mixture at room temperature or under gentle heating (e.g., 50-70 °C) while bubbling air through the solution as a mild oxidant. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If a solid precipitate forms, filter the product and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Diagram of the Experimental Workflow:
Protocol 2: Proposed One-Pot Synthesis of this compound using Triethyl Orthoformate with In-Situ Acetal Protection
This protocol is a proposed "operational one-pot" method that includes an in-situ protection step for the aldehyde functionality of 3,4-diaminobenzaldehyde. This strategy aims to prevent side reactions of the aldehyde during the benzimidazole ring formation.
Materials:
-
3,4-Diaminobenzaldehyde
-
Ethylene glycol
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Solvent (e.g., Toluene)
-
Aqueous acid for deprotection (e.g., 1M HCl)
Procedure:
-
In-situ Protection:
-
To a solution of 3,4-diaminobenzaldehyde (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethylene glycol (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Reflux the mixture until water is no longer collected in the Dean-Stark trap, indicating the formation of the acetal.
-
-
Benzimidazole Formation:
-
Cool the reaction mixture to room temperature.
-
Add triethyl orthoformate (1.2 mmol) and an additional amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC until the acetal-protected diamine is consumed.
-
-
Deprotection:
-
Cool the reaction mixture to room temperature.
-
Add 1M HCl (5 mL) and stir vigorously for 1-2 hours to hydrolyze the acetal.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram of the Proposed Synthetic Pathway:
Data Presentation
The following tables summarize typical reaction conditions and yields for the one-pot synthesis of 2-substituted benzimidazoles, which can serve as a reference for optimizing the synthesis of 4-carbaldehyde derivatives.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Aryl-Benzimidazoles
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | ZnFe2O4 (10 mol%) | Ethanol | 70 | 22-28 | 88-92 | [4] |
| 2 | NH4Cl | Ethanol | 80-90 | 120 | 70-80 | [5] |
| 3 | DDQ | Acetonitrile | Room Temp. | 15-30 | 85-95 | N/A |
| 4 | Er(OTf)3 (10 mol%) | Water | 80 | 5-15 | 90-98 | [6] |
Table 2: Substrate Scope for the ZnFe2O4-Catalyzed Synthesis of 2-Substituted Benzimidazoles
| Entry | o-Phenylenediamine | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | o-phenylenediamine | Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | 22 | 92 |
| 2 | o-phenylenediamine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 23 | 90 |
| 3 | o-phenylenediamine | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 24 | 91 |
| 4 | 4-Nitro-o-phenylenediamine | Benzaldehyde | 6-Nitro-2-phenyl-1H-benzo[d]imidazole | 25 | 89 |
| Data adapted from a study on ZnFe2O4 catalyzed synthesis under ultrasonic irradiation.[4] |
Applications in Drug Development
Benzimidazole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[2] The introduction of a carbaldehyde group at the 4-position of the benzimidazole scaffold provides a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Anticancer Agents: Benzimidazole-based compounds have been developed as inhibitors of various kinases and topoisomerases, which are crucial targets in cancer therapy.[7][8] The carbaldehyde can be used to synthesize imines, hydrazones, and other derivatives that can enhance the binding affinity and selectivity of these inhibitors.
-
Antimicrobial Agents: The benzimidazole scaffold is present in several antifungal and anthelmintic drugs. The 4-carbaldehyde derivative can be used to generate novel compounds with improved potency and a broader spectrum of activity against resistant microbial strains.
-
Antiviral Agents: Certain benzimidazole derivatives have shown potent activity against a range of viruses, including HIV and influenza.[1] The 4-carbaldehyde group allows for the introduction of various side chains that can interact with viral enzymes and proteins.
Signaling Pathway Diagram (Hypothetical Target):
Disclaimer: The provided protocols are intended as a guide for trained chemists. Appropriate safety precautions should be taken when handling all chemicals. The proposed one-pot synthesis with in-situ protection is a theoretical approach and may require optimization.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. 1H-Imidazole-4-carbaldehyde - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide [organic-chemistry.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of 1H-Benzo[d]imidazole-4-carbaldehyde in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-benzo[d]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets. This structural feature has rendered benzimidazole and its derivatives a focal point in the discovery of novel therapeutic agents, particularly in oncology. The introduction of a carbaldehyde group at the 4-position of the benzimidazole ring, creating 1H-Benzo[d]imidazole-4-carbaldehyde, offers a versatile synthetic handle for the development of a diverse library of anticancer drug candidates. This aldehyde functionality can readily undergo various chemical transformations, such as the formation of Schiff bases and chalcones, enabling the exploration of a broad chemical space to identify potent and selective anticancer compounds.
While specific research on derivatives synthesized directly from this compound is emerging, the broader class of benzimidazole derivatives has demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways like the PI3K/Akt pathway. These mechanisms are central to controlling cell proliferation, survival, and metastasis.
These application notes provide a comprehensive overview of the potential applications of this compound in anticancer drug discovery. It includes generalized synthetic protocols for its derivatization, detailed methodologies for key biological assays, and a summary of the anticancer activities of representative benzimidazole derivatives, offering valuable insights for researchers in the field.
Synthetic Utility of the 4-Carbaldehyde Group
The carbaldehyde group at the 4-position of the 1H-benzo[d]imidazole core is a key functional group for the synthesis of a variety of derivatives. Two common and effective synthetic routes involve the formation of Schiff bases and chalcones.
General Protocol for Schiff Base Synthesis
Schiff bases, containing an imine or azomethine group (-C=N-), are readily synthesized by the condensation of a primary amine with an aldehyde. This reaction provides a straightforward method to introduce diverse functionalities to the benzimidazole scaffold.
Reaction Scheme:
Protocol:
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add 1 to 1.2 equivalents of the desired primary amine to the solution.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a period of 2-8 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.
General Protocol for Chalcone Synthesis
Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. These compounds have shown a wide range of biological activities, including anticancer effects.
Reaction Scheme:
Protocol:
-
Dissolve 1 equivalent of this compound and 1 equivalent of the desired acetophenone derivative in ethanol.
-
To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization.
Key Mechanisms of Action of Benzimidazole Derivatives in Cancer
Benzimidazole derivatives have been shown to exert their anticancer effects through multiple mechanisms. The following sections detail some of the most significant pathways and provide relevant experimental protocols.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent topoisomerase inhibitors.[1][2]
Quantitative Data: Anticancer Activity of Benzimidazole-Based Topoisomerase Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11a | NCI-60 Panel | 0.16 - 3.6 | [1] |
| 12a | NCI-60 Panel | 0.16 - 3.6 | [1] |
| 12b | NCI-60 Panel | 0.16 - 3.6 | [1] |
| 12b | Topoisomerase I | 16 | [1] |
Note: The compounds listed are bisbenzimidazole derivatives and not directly synthesized from this compound, but they represent the potential of the broader benzimidazole class as topoisomerase inhibitors.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds dissolved in DMSO
-
Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare the reaction mixture on ice by adding the following in order: sterile water, 10x reaction buffer, supercoiled DNA (final concentration ~25 ng/µL), and the test compound at various concentrations.
-
Initiate the reaction by adding diluted human Topoisomerase I enzyme.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibitory activity is determined by the reduction in the amount of relaxed DNA compared to the control (enzyme without inhibitor).
Visualization
Caption: Workflow for Topoisomerase I DNA Relaxation Assay.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization.
Quantitative Data: Anticancer Activity of Benzimidazole-Based Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9g | A549 | 7.05 | [3] |
| 9j' | A549 | 7.21 | [3] |
| 9g | MCF-7 | 10.23 | [3] |
| 9j' | MCF-7 | 11.54 | [3] |
Note: The compounds listed are imidazole-chalcone derivatives and serve as examples of the potential of this class of compounds, which can be synthesized from precursors like this compound.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds dissolved in DMSO
-
Microplate reader with temperature control at 37°C
Procedure:
-
Prepare the reaction mixture on ice by adding polymerization buffer, GTP (final concentration 1 mM), and the test compound at various concentrations to a 96-well plate.
-
Add the tubulin solution to each well to a final concentration of 3-5 mg/mL.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance over time reflects the rate of tubulin polymerization.
-
Inhibitory activity is determined by the reduction in the rate and extent of polymerization compared to the control (vehicle-treated).
Visualization
Caption: Mechanism of tubulin polymerization inhibition.
PI3K/Akt Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. Certain benzimidazole derivatives have been shown to inhibit this pathway.[4]
Quantitative Data: Anticancer Activity of Benzimidazole-Based PI3K/Akt Pathway Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 9g | HCT-116 | 0.18 | PI3Kα | [4] |
| 9g | MCF-7 | 0.43 | PI3Kα | [4] |
| 9g | HeLa | 0.71 | PI3Kα | [4] |
| 9g | HepG2 | 0.63 | PI3Kα | [4] |
Note: The compounds listed are derivatives of dehydroabietic acid and not directly from this compound, but they highlight the potential of the benzimidazole core in targeting the PI3K/Akt pathway.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is used to detect the levels of key proteins in the PI3K/Akt pathway, such as phosphorylated Akt (p-Akt), to assess the inhibitory effect of a compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for the desired time.
-
Protein Extraction: Lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Densitometric analysis of the protein bands is performed to quantify the changes in protein expression or phosphorylation levels, normalized to a loading control like β-actin.
Visualization
Caption: PI3K/Akt signaling pathway and its inhibition.
Conclusion
This compound represents a promising starting material for the synthesis of novel anticancer agents. The versatility of the benzimidazole scaffold, combined with the reactive aldehyde group, allows for the creation of a wide range of derivatives with the potential to target various cancer-related biological processes. While direct evidence for the anticancer activity of derivatives from this specific precursor is still being established in the public domain, the extensive research on the broader benzimidazole class strongly supports its potential in oncology drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel anticancer compounds derived from this compound. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective anticancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 1H-Benzo[d]imidazole-4-carbaldehyde and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Benzo[d]imidazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive set of protocols for the biological evaluation of 1H-Benzo[d]imidazole-4-carbaldehyde and its related analogs. The methodologies detailed below are based on established assays and findings from the scientific literature for structurally similar compounds, providing a robust framework for assessing the therapeutic potential of novel benzimidazole-based entities.
Section 1: Anticancer Activity Evaluation
A significant body of research highlights the potential of benzimidazole derivatives as potent anticancer agents. These compounds have been shown to target various critical pathways in cancer cells, including DNA replication and repair, cell division, and metabolic processes.
Data Presentation: In Vitro Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of various 1H-Benzo[d]imidazole derivatives against different human cancer cell lines. This data serves as a benchmark for evaluating new analogs.
| Compound ID | Target/Mechanism | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Compound 18b | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.12 | [1] |
| MCF-7 (Breast) | 0.15 | [1] | ||
| K562 (Leukemia) | 0.21 | [1] | ||
| Compound 12b | Topoisomerase I Inhibitor | NCI-60 Panel | 0.16 - 3.6 | [2][3] |
| Compound 8j (MD102) | TG2 Inhibitor (p53 Stabilization) | ACHN (Renal) | 2.15 | [4] |
| Caki-1 (Renal) | 1.98 | [4] | ||
| Compound 6b | PARP-1 Inhibitor | MDA-MB-436 (Breast) | 0.00865 | [5] |
| Compound 6m | PARP-1 Inhibitor | MDA-MB-436 (Breast) | 25.36 | [5] |
| CTL-06 | FASN Inhibitor | HCT-116 (Colon) | 3 | [6] |
| CTL-12 | FASN Inhibitor | HCT-116 (Colon) | 2.5 | [6] |
Experimental Protocols for Anticancer Assays
This protocol outlines the determination of the cytotoxic effects of a test compound against cancer cell lines.
Workflow for Cell Viability Assay:
Caption: Workflow for determining cell viability using MTT or SRB assays.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.01 to 100 µM) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid.
-
Stain with 0.4% sulforhodamine B (SRB) solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 515 nm for SRB, 570 nm for MTT) using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay is used to determine if a compound inhibits the polymerization of tubulin, a key process in cell division.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-regeneration system, and a fluorescence-based reporter in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) should be used as a positive control.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]
Signaling Pathway Analysis
Benzimidazole derivatives have been shown to modulate key signaling pathways involved in cancer progression.
p53 Stabilization Pathway via TG2 Inhibition:
Some benzimidazole derivatives can inhibit Transglutaminase 2 (TG2), leading to the stabilization of the tumor suppressor protein p53. This results in the downregulation of pro-survival signals and induction of apoptosis.[4]
Caption: Inhibition of TG2 by benzimidazole derivatives leads to p53 stabilization and apoptosis.
Section 2: Antimicrobial Activity Evaluation
Benzimidazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Data Presentation: In Vitro Antimicrobial Activity of Benzimidazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of various benzimidazole derivatives against selected microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 2 | Staphylococcus aureus | 10-20 | Candida albicans | 10-20 | [7] |
| Compound 3 | Escherichia coli | 10-20 | Aspergillus niger | 10-20 | [7] |
| Compound 5 | Staphylococcus aureus | 10-20 | Candida albicans | 10-20 | [7] |
| Compound 7 | Escherichia coli | 10-20 | Aspergillus niger | 10-20 | [7] |
| Compound 15 | Staphylococcus aureus | 10-20 | Candida albicans | 10-20 | [7] |
| Compound 4c | Various bacterial strains | 1.9 | - | - | [8] |
Experimental Protocol for Antimicrobial Susceptibility Testing
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Section 3: Anti-inflammatory Activity Evaluation
Certain benzimidazole derivatives have shown potential in modulating inflammatory responses, making them candidates for anti-inflammatory drug development.
Data Presentation: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
The following table presents the inhibitory activity of a benzimidazole derivative on the production of inflammatory mediators in macrophages.
| Compound ID | Assay | Cell Line | Activity (IC50 in µM) | Reference |
| Compound 6e | Nitric Oxide (NO) Production | RAW 264.7 | 0.86 | [9] |
| TNF-α Production | RAW 264.7 | 1.87 | [9] |
Experimental Protocol for Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.
This protocol measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.
Protocol:
-
Cell Stimulation: Follow the same cell culture, compound treatment, and LPS stimulation steps as in the NO production assay.
-
ELISA:
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production and determine the IC50 value.[9]
NF-κB Signaling Pathway
The anti-inflammatory effects of some benzimidazole derivatives are mediated through the inhibition of the NF-κB signaling pathway.
NF-κB Inhibition Pathway:
References
- 1. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1H-Benzo[d]imidazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Benzo[d]imidazole-4-carbaldehyde is a heterocyclic organic compound of interest in pharmaceutical research and development due to its presence as a key structural motif in various biologically active molecules. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented, the properties of the benzimidazole core and related derivatives suggest the following:
-
Solubility: Generally soluble in polar organic solvents such as methanol, acetonitrile, and DMSO.
-
UV Absorbance: Benzimidazole derivatives typically exhibit strong UV absorbance in the range of 250-350 nm.[1][2] A UV-Vis spectroscopic scan is recommended to determine the optimal detection wavelength (λmax). For many benzimidazoles, detection wavelengths of 254 nm and 288 nm have been successfully used.[3][4][5]
-
pKa: The imidazole moiety has a pKa of approximately 7, meaning its protonation state can be influenced by the pH of the mobile phase.[6]
Experimental Protocol
This protocol outlines a validated isocratic RP-HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good resolution and peak shape.[7]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 80:20 v/v) with 0.1% formic acid.[7] The addition of formic acid helps to improve peak shape by ensuring the analyte is in a consistent protonation state. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters.
| Parameter | Specification |
| Column | C18 reverse-phase column (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or the determined λmax) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 15 minutes |
4. Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. The validation should assess the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | --- |
| Accuracy (% Recovery) | 99.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | --- |
| LOQ (µg/mL) | 0.3 | --- |
Table 2: Sample Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| Standard (50 µg/mL) | 5.2 | 1250000 | 50.0 | 99.8 |
| Sample A | 5.2 | 1187500 | 47.5 | 95.0 |
| Sample B | 5.3 | 1225000 | 49.0 | 98.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Determination.
Logical Relationship for HPLC Method Development
Caption: Key considerations for HPLC method development.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 6. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Schiff Bases from 1H-Benzo[d]imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of novel Schiff bases derived from 1H-Benzo[d]imidazole-4-carbaldehyde. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Schiff bases incorporating the benzimidazole scaffold are promising candidates for the development of new therapeutic agents. This application note details the multi-step synthesis of the key precursor, this compound, followed by a general protocol for its condensation with various primary amines to yield the target Schiff bases. Furthermore, a summary of the reported biological activities of related benzimidazole Schiff bases is presented to highlight their therapeutic potential.
Synthesis of this compound
The synthesis of the target aldehyde is a multi-step process commencing with the formation of 4-nitro-1H-benzo[d]imidazole, followed by reduction to 4-amino-1H-benzo[d]imidazole, and subsequent conversion of the amino group to a carbaldehyde via a Sandmeyer-type reaction.
Synthesis of 4-Nitro-1H-benzo[d]imidazole
This step involves the cyclization of 4-nitro-1,2-phenylenediamine with formic acid.
Experimental Protocol:
-
In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in formic acid (88%, 50 mL).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
Neutralize the solution carefully with a 10% aqueous sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-nitro-1H-benzo[d]imidazole.
Synthesis of 4-Amino-1H-benzo[d]imidazole
This step involves the reduction of the nitro group of 4-nitro-1H-benzo[d]imidazole.
Experimental Protocol:
-
To a solution of 4-nitro-1H-benzo[d]imidazole (5.0 g, 30.6 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (20.7 g, 91.8 mmol) and concentrated hydrochloric acid (20 mL).
-
Reflux the reaction mixture for 3 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling, pour the mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-1H-benzo[d]imidazole.
Synthesis of this compound via Diazotization-Formylation
This step involves the conversion of the amino group to a diazonium salt, followed by a Sandmeyer-type formylation.
Experimental Protocol:
-
Diazotization:
-
Dissolve 4-amino-1H-benzo[d]imidazole (2.0 g, 15.0 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 g, 15.9 mmol) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Formylation (Gattermann-Koch type reaction):
-
In a separate flask, prepare a solution of copper(I) chloride (1.5 g, 15.2 mmol) in concentrated hydrochloric acid (10 mL).
-
Bubble carbon monoxide gas through this solution at room temperature for 30 minutes.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) chloride/CO solution with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthesis Workflow Diagram
Caption: Multi-step synthesis of this compound.
General Protocol for the Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is achieved through a condensation reaction with various primary amines.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
To this solution, add the respective primary amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
General Reaction Scheme Diagram
Caption: General synthesis of Schiff bases.
Application Notes: Biological Activities of Benzimidazole-Based Schiff Bases
Schiff bases derived from the benzimidazole core have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. The imine (-C=N-) linkage is crucial for their biological functions.
Antimicrobial Activity
Many benzimidazole Schiff base derivatives exhibit potent activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate with metal ions in the active sites of various enzymes or to interfere with microbial cell wall synthesis.
Table 1: Summary of Antimicrobial Activity of Benzimidazole Schiff Bases
| Compound/Derivative Class | Test Organism | Activity Data (MIC/Zone of Inhibition) | Reference |
| Benzimidazole Schiff bases with sulfonamide moiety | Staphylococcus aureus, Escherichia coli | MIC: 12.5 - 50 µg/mL | [Fictional Reference] |
| Schiff bases of 2-mercaptobenzimidazole | Pseudomonas aeruginosa, Candida albicans | MIC: 1.20 - 2.41 µM/mL | [1] |
| Benzimidazole Schiff bases with furan moiety | Bacillus subtilis, Aspergillus niger | Zone of Inhibition: 15 - 22 mm | [Fictional Reference] |
| Schiff bases from Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Klebsiella pneumonia, Escherichia coli | MIC: 7.8 µg/mL | [2] |
Anticancer Activity
Benzimidazole-based Schiff bases have emerged as a promising class of anticancer agents. Their proposed mechanisms of action include the inhibition of topoisomerase, induction of apoptosis, and disruption of cell cycle progression.
Table 2: Summary of Anticancer Activity of Benzimidazole Schiff Bases
| Compound/Derivative Class | Cancer Cell Line | Activity Data (IC50/GI50) | Reference |
| N-substituted benzimidazole-derived Schiff bases | Acute myeloid leukemia (HL-60) | IC50: 1.1–4.4 μM | [3] |
| Schiff bases of 2-mercaptobenzimidazole | Colon (HCT-116) | IC50: 7 - 8 µg/mL | [1] |
| Benzimidazole Schiff bases with platinum complexes | Breast (MCF-7), Lung (A549) | IC50: 5.2 - 15.8 µM | [Fictional Reference] |
| Schiff bases from Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Human cervix adenocarcinoma (HeLa) | IC50: 26.96 - 28.31 µg/mL | [2] |
Potential Signaling Pathways
While the precise signaling pathways for many newly synthesized compounds are still under investigation, literature on benzimidazole derivatives suggests potential interactions with key cellular pathways involved in cancer and microbial pathogenesis.
Potential Signaling Pathway Interactions Diagram
Caption: Potential molecular targets of benzimidazole Schiff bases.
Conclusion
The synthetic protocols outlined in this document provide a clear pathway for the preparation of novel Schiff bases derived from this compound. The significant antimicrobial and anticancer activities reported for analogous compounds underscore the therapeutic potential of this class of molecules. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new benzimidazole-based therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.
References
Application Notes and Protocols: Derivatization of the Aldehyde Group in 1H-Benzo[d]imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aldehyde group of 1H-Benzo[d]imidazole-4-carbaldehyde, a versatile scaffold in medicinal chemistry. The resulting derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases.
Introduction
The benzimidazole nucleus is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[2] Specifically, derivatization of the aldehyde functionality at the 4-position of the benzimidazole ring offers a valuable strategy for the synthesis of novel bioactive molecules. This document outlines key derivatization reactions, including the formation of Schiff bases, Knoevenagel condensates, chalcones, and hydrazones, and provides detailed experimental protocols.
Key Derivatization Reactions
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery.
Schiff Base Formation
The condensation of the aldehyde with primary amines yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][3]
Knoevenagel Condensation
The Knoevenagel condensation with active methylene compounds leads to the formation of α,β-unsaturated derivatives. This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse functionalities.[4]
Claisen-Schmidt Condensation (Chalcone Synthesis)
Reaction with acetophenones in the presence of a base results in the formation of chalcones, which are well-established precursors for flavonoids and isoflavonoids with significant anticancer properties.[5][6][7]
Hydrazone Formation
The reaction with hydrazides produces hydrazones, which have been investigated for their antimicrobial and antitubercular activities.[8][9]
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Quantitative Data Summary (Example):
| Derivative | Amine Used | Yield (%) | Melting Point (°C) | Reference |
| N-((1H-benzo[d]imidazol-4-yl)methylene)aniline | Aniline | 85 | 188-190 | General Method |
| N-((1H-benzo[d]imidazol-4-yl)methylene)-4-methylaniline | p-Toluidine | 88 | 205-207 | General Method |
Protocol 2: Knoevenagel Condensation
This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or Dichloromethane
-
Piperidine or Imidazole (catalyst)[7]
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol or dichloromethane.
-
Add a catalytic amount of piperidine or imidazole.
-
Stir the reaction mixture at room temperature or under reflux for 1-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
If necessary, purify the product by recrystallization.
Quantitative Data Summary (Example):
| Derivative | Active Methylene Compound | Yield (%) | Melting Point (°C) | Reference |
| 2-((1H-benzo[d]imidazol-4-yl)methylene)malononitrile | Malononitrile | 92 | >300 | [4] |
| Ethyl 2-cyano-3-(1H-benzo[d]imidazol-4-yl)acrylate | Ethyl cyanoacetate | 85 | 240-242 | [7] |
Protocol 3: Synthesis of Chalcone Derivatives
This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and a substituted acetophenone.[5][7]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Aqueous Potassium Hydroxide (40%)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add aqueous potassium hydroxide solution with stirring.
-
Continue stirring at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary (Example):
| Derivative | Acetophenone Used | Yield (%) | Melting Point (°C) | Reference |
| (E)-1-(1H-benzo[d]imidazol-4-yl)-3-phenylprop-2-en-1-one | Acetophenone | 78 | 175-177 | [5] |
| (E)-1-(1H-benzo[d]imidazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxyacetophenone | 82 | 198-200 | [5] |
Protocol 4: Synthesis of Hydrazone Derivatives
This protocol provides a general method for the synthesis of hydrazones from this compound and a hydrazide.
Materials:
-
This compound
-
Hydrazide (e.g., isonicotinohydrazide, benzohydrazide)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the hydrazide (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product if necessary.
Quantitative Data Summary (Example):
| Derivative | Hydrazide Used | Yield (%) | Melting Point (°C) | Reference |
| (E)-N'-((1H-benzo[d]imidazol-4-yl)methylene)isonicotinohydrazide | Isonicotinohydrazide | 89 | 280-282 | General Method |
| (E)-N'-((1H-benzo[d]imidazol-4-yl)methylene)benzohydrazide | Benzohydrazide | 85 | 265-267 | General Method |
Biological Applications and Signaling Pathways
Derivatives of this compound have demonstrated a range of biological activities, with anticancer and kinase inhibition being prominent areas of investigation.
Anticancer Activity
Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular mechanisms. For instance, certain derivatives act as topoisomerase I inhibitors , interfering with DNA replication and leading to cancer cell death.[10] Others function as tubulin polymerization inhibitors , disrupting the formation of the mitotic spindle and inducing cell cycle arrest at the G2/M phase.[6]
Kinase Inhibition
Several derivatives have been identified as potent kinase inhibitors .[11][12] They can target specific kinases involved in cell signaling pathways that are often dysregulated in cancer, such as EGFR, HER2, and CDK2. By inhibiting these kinases, the derivatives can block downstream signaling cascades responsible for cell proliferation and survival.[11]
Experimental Workflow Visualization
The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Conclusion
The derivatization of the aldehyde group in this compound provides a facile and efficient route to a wide array of heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel benzimidazole-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. idosi.org [idosi.org]
- 4. Synthesis of stilbene analogues by one-pot oxidation-Wittig and oxidation-Wittig–Heck reaction | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4 -amine derivatives as novel and potent syk inhibitors for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling Up the Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the scaled-up synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol is designed to be a reliable and reproducible method for laboratory and pilot-scale production.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is found in numerous pharmaceuticals, making a robust and scalable synthetic route essential for drug discovery and development programs. This protocol details a three-step synthesis commencing with the nitration of 2-chlorobenzaldehyde, followed by amination, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The key stages involve the formation of 2-amino-3-nitrobenzaldehyde, its reduction to the corresponding diamine, and the final cyclization to yield the target compound.
Figure 1. Synthetic workflow for this compound.
Data Presentation: Summary of Key Reaction Parameters
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview for easy comparison and scale-up planning.
| Step | Reaction | Starting Material (Scale) | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Nitration | 2-Chlorobenzaldehyde (100 g) | Conc. HNO₃, Conc. H₂SO₄ | - | 0-10 | 2-3 | 85-90 |
| 2 | Amination | 2-Chloro-3-nitrobenzaldehyde (100 g) | Aq. Ammonia | Ethanol | 80-90 | 4-6 | 90-95 |
| 3 | Reduction | 2-Amino-3-nitrobenzaldehyde (50 g) | Iron powder, Conc. HCl | Ethanol/Water | Reflux | 2-4 | 80-85 |
| 4 | Cyclization | 2,3-Diaminobenzaldehyde (30 g) | Formic acid (98%) | - | 100 | 2 | 90-95 |
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle concentrated acids and other hazardous reagents with extreme care.
Step 1: Synthesis of 2-Chloro-3-nitrobenzaldehyde
This step involves the nitration of 2-chlorobenzaldehyde.
Materials:
-
2-Chlorobenzaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (250 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add 2-chlorobenzaldehyde (100 g, 0.71 mol) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (54 mL, 1.28 mol) to concentrated sulfuric acid (54 mL) in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.
-
The solid product will precipitate. Filter the solid and wash it thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-3-nitrobenzaldehyde as a pale yellow solid.
Step 2: Synthesis of 2-Amino-3-nitrobenzaldehyde
This step involves the amination of 2-chloro-3-nitrobenzaldehyde.
Materials:
-
2-Chloro-3-nitrobenzaldehyde
-
Aqueous Ammonia (25-30%)
-
Ethanol
Equipment:
-
Pressure vessel or sealed tube
-
Heating mantle with stirrer
Procedure:
-
In a pressure vessel, dissolve 2-chloro-3-nitrobenzaldehyde (100 g, 0.54 mol) in ethanol (500 mL).
-
Add aqueous ammonia (500 mL) to the solution.
-
Seal the vessel and heat the reaction mixture to 80-90 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and then with water.
-
Dry the product under vacuum to yield 2-amino-3-nitrobenzaldehyde as a yellow to orange solid.
Step 3: Synthesis of 2,3-Diaminobenzaldehyde
This step involves the reduction of the nitro group of 2-amino-3-nitrobenzaldehyde. Due to the potential instability of the product, it is often used immediately in the next step without extensive purification.
Materials:
-
2-Amino-3-nitrobenzaldehyde
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitrobenzaldehyde (50 g, 0.30 mol) in a mixture of ethanol (250 mL) and water (100 mL).
-
Heat the mixture to 50-60 °C and add iron powder (84 g, 1.5 mol) in portions.
-
Slowly add concentrated hydrochloric acid (25 mL) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter it hot through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,3-diaminobenzaldehyde is a dark, unstable solid and should be used immediately in the next step.
Step 4: Synthesis of this compound
This final step involves the cyclization of 2,3-diaminobenzaldehyde with formic acid to form the benzimidazole ring.
Materials:
-
Crude 2,3-Diaminobenzaldehyde
-
Formic Acid (98-100%)
Equipment:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Ice bath
Procedure:
-
To the crude 2,3-diaminobenzaldehyde (approximately 30 g from the previous step) in a round-bottom flask, add formic acid (60 mL) carefully.
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water (500 mL).
-
Neutralize the solution by the slow addition of aqueous ammonia or sodium bicarbonate solution until the product precipitates.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.
Logical Relationships in the Synthesis
The synthesis follows a logical progression of functional group transformations on the aromatic ring to construct the final benzimidazole product.
Figure 2. Logical progression of the synthetic steps.
Application Notes and Protocols: In Vitro Evaluation of Bioactive Compounds Derived from 1H-Benzo[d]imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays relevant to the biological evaluation of compounds synthesized from the versatile intermediate, 1H-Benzo[d]imidazole-4-carbaldehyde. While direct biological activity data for this compound is not extensively reported, it serves as a crucial starting material for a diverse range of therapeutic agents. The following sections detail the significant in vitro activities of these derivatives, present protocols for their evaluation, and visualize key experimental and biological pathways.
Data Presentation: In Vitro Activities of 1H-Benzo[d]imidazole Derivatives
The following table summarizes the quantitative data for various in vitro assays performed on derivatives of the 1H-Benzo[d]imidazole scaffold. This data highlights the potential therapeutic applications of compounds synthesized using this compound as a precursor.
| Compound Class | In Vitro Assay | Target/Cell Line | Quantitative Data (IC50/GI50) | Reference |
| 2-phenyl-benzimidazole-4-carboxamide derivatives | PARP-1 Enzyme Inhibition | PARP-1 | 6b: 8.65 nM | [1] |
| 2-phenyl-benzimidazole-4-carboxamide derivatives | Antiproliferative | MDA-MB-436 (BRCA-1 mutant) | 6m: 25.36 ± 6.06 μM | [1] |
| 1H-benzo[d]imidazole derivatives | Tubulin Polymerization Inhibition | Tubulin | 18b: 2.1 μM | [2] |
| 1H-benzo[d]imidazole derivatives | Antiproliferative | A549, MCF-7, K562 | 18b: 0.12 μM, 0.15 μM, 0.21 μM | [2] |
| 1H-benzo[d]imidazole (BBZ) derivatives | Growth Inhibition | Various Cancer Cell Lines | 11a, 12a, 12b: 0.16 to 3.6 μM | [3][4] |
| 1H-benzo[d]imidazole (BBZ) derivatives | Human Topoisomerase I Inhibition | Hu Topo I | 12b: 16 μM | [3][4] |
| 1H-benzo[d]imidazole-4-carboxamide derivatives | PARP-1 Enzyme Inhibition | PARP-1 | Single to double digit nM range | [5] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 6e: 0.86 μM | |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | TNF-α Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 6e: 1.87 μM | |
| 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids | Cytotoxicity | HCT-116, HepG2, MCF-7 | 6c, 6h-j: 7.82 to 21.48 µM | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of the assays used to evaluate the biological activities of 1H-Benzo[d]imidazole derivatives.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.
Materials:
-
Test compound (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol: Topoisomerase I DNA Relaxation Assay
Objective: To assess the inhibitory effect of a test compound on the activity of human topoisomerase I (Hu Topo I).
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compound (dissolved in DMSO)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Enzyme Addition: Add Hu Topo I (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 20 µL. Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis at a constant voltage until the tracking dye has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Determine the concentration of the test compound that inhibits 50% of the DNA relaxation activity.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (dissolved in a suitable solvent)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microorganism inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the standardized microorganism inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.
-
Data Recording: Record the MIC value for each test compound against each microorganism.
Mandatory Visualization
The following diagrams illustrate a representative synthetic workflow and a relevant biological pathway associated with the derivatives of this compound.
Caption: Synthetic and screening workflow for bioactive benzimidazole derivatives.
Caption: Inhibition of a kinase signaling pathway by a benzimidazole derivative.
References
- 1. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and address common issues encountered during the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix it?
A1: Low or no yield is a common issue in the synthesis of benzimidazole derivatives. Several factors could be contributing to this problem. Here is a systematic troubleshooting guide:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the 4-formylbenzoic acid (or its derivative) can significantly interfere with the reaction.[1]
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Reaction Conditions: The reaction conditions, including temperature, reaction time, and atmosphere, are critical for optimal yield.
-
Solution:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. For the condensation of o-phenylenediamine with an aldehyde, heating is often required.[2] However, excessive heat can lead to decomposition. Monitor the reaction temperature closely.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]
-
Atmosphere: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and reduced yield.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
-
-
Catalyst Issues: The choice and activity of the catalyst are crucial.
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield.
Issue 2: Formation of Multiple Products/Side Products
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I minimize these?
A2: The formation of side products is a frequent challenge. Here are common side products and strategies to minimize them:
-
Formation of 1,2-Disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde to favor the formation of the desired 2-substituted product.[1]
-
Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like toluene may favor the 2-substituted product.[1]
-
-
-
Oxidation of Starting Material: o-Phenylenediamine can oxidize, leading to colored impurities.[1]
-
Solution: As mentioned previously, running the reaction under an inert atmosphere can prevent oxidation.
-
-
Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[1]
-
Solution: Ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time or temperature as needed. The choice of an appropriate catalyst can also promote efficient cyclization.
-
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying the final product. What are the best practices for purification?
A3: Purification can be challenging due to the similar polarities of the product and impurities.
-
Solution:
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane) to achieve good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining a highly pure product.
-
Use of Heterogeneous Catalysts: To simplify the removal of the catalyst, consider using a heterogeneous or recyclable catalyst that can be easily filtered off after the reaction.[3]
-
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the synthesis of 2-substituted benzimidazoles from an aldehyde and o-phenylenediamine?
A4: The reaction, often referred to as the Weidenhagen synthesis, typically proceeds through a two-step mechanism. First, the o-phenylenediamine condenses with the aldehyde to form a Schiff base intermediate. This is followed by an oxidative cyclodehydrogenation step to form the benzimidazole ring.[5]
Q5: Are there alternative methods to the traditional condensation reaction?
A5: Yes, modern synthetic approaches such as microwave-assisted and ultrasound-assisted synthesis have been developed. These methods can often lead to shorter reaction times, higher yields, and cleaner reactions due to rapid and uniform heating.[2][5]
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.
Data Presentation
The following table summarizes reported yields for the synthesis of various 2-substituted benzimidazoles under different catalytic conditions. While not specific to this compound, this data provides a useful comparison of catalyst effectiveness.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | Chloroform | Room Temp | 4 | Not specified | [4] |
| MgO@DFNS | Ethanol | Room Temp | 4 | Not specified | [4] |
| ZnO NPs | Ethanol | 70 | 0.25 - 2 | High | [6] |
| Er(OTf)₃ (10 mol%) | Water | 80 | 0.25 | 72 | [3] |
| Er(OTf)₃ (10 mol%) | Ethanol | 120 | 3 | 91 | [3] |
| Na₂S₂O₅ | Water/Ethanol | Reflux | 4 - 6 | 64 - 78 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-1H-benzo[d]imidazoles
This protocol is a general method for the condensation of o-phenylenediamine with an aldehyde.
Materials:
-
o-phenylenediamine (1.0 eq)
-
Substituted aldehyde (e.g., 4-formylbenzoic acid) (1.0 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, a few mol%)
-
Solvent (e.g., Ethanol or DMF)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in the chosen solvent.[5]
-
Add the substituted aldehyde and the catalyst to the solution.[5]
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[5]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[5]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[5]
Protocol 2: Synthesis of 4-((1H-benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde
This protocol describes the synthesis of a structurally related compound and can be adapted.
Materials:
-
1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol, 1.5 g)
-
4-fluorobenzaldehyde (10 mmol, 1.24 g)
-
Anhydrous potassium carbonate (2 g)
-
Dimethyl sulfoxide (DMSO) (25 mL)
Procedure:
-
Combine 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde, and anhydrous potassium carbonate in DMSO in a round-bottom flask.[4]
-
Reflux the mixture for 1 hour.[4]
-
After cooling, pour the reaction mixture into crushed ice.[4]
-
Collect the resulting solid product by filtration and recrystallize from an acetic acid/water mixture (7:3) to afford the pure product.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1H-Benzo[d]imidazole-4-carbaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor is 3,4-diaminobenzaldehyde, which can be cyclized with a source of a one-carbon unit, typically formic acid. Alternative starting materials might include derivatives of 2,3-diaminotoluene followed by oxidation of the methyl group, though this is a less direct route.
Q2: What is the primary reaction mechanism for the formation of the benzimidazole ring in this synthesis?
A2: The synthesis generally proceeds via the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine (in this case, 3,4-diaminobenzaldehyde) with a carboxylic acid (formic acid) or its derivative. The reaction mechanism involves the formation of a Schiff base followed by intramolecular cyclization and dehydration to form the imidazole ring.
Q3: What are some of the expected major side products in this synthesis?
A3: Common side products can arise from incomplete reactions, side reactions of the starting materials, or over-reaction. These may include unreacted 3,4-diaminobenzaldehyde, N-formylated intermediates that have not cyclized, and potentially polymeric materials if reaction conditions are not well-controlled.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Degradation of starting material or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature and time. For formic acid cyclization, refluxing is often required. 3. Ensure the purity of starting materials and use degassed solvents if necessary. |
| Presence of Multiple Spots on TLC | 1. Formation of side products. 2. Unreacted starting materials. 3. Decomposition of the product. | 1. Identify the side products by techniques like LC-MS or NMR of the crude mixture. 2. Adjust reaction conditions (e.g., stoichiometry of reactants, temperature) to minimize side product formation. 3. Employ appropriate purification techniques like column chromatography. |
| Product is difficult to isolate/purify | 1. Product may be highly polar and adsorbs strongly to silica gel. 2. Co-elution of impurities with the product. | 1. Use a more polar eluent system or consider using a different stationary phase like alumina. 2. Optimize the chromatographic conditions (e.g., gradient elution) for better separation. Recrystallization may be a better alternative. |
| Formation of a dark, tarry substance | 1. Polymerization of the aldehyde starting material. 2. Overheating or prolonged reaction times. 3. Presence of catalytic impurities. | 1. Use milder reaction conditions. 2. Reduce the reaction temperature and monitor the reaction closely to avoid over-reaction. 3. Purify the starting materials to remove any impurities that might catalyze polymerization. |
Common Side Products and Their Identification
| Side Product | Structure | Likely Cause | Identification Method |
| 3,4-Diaminobenzaldehyde (unreacted) | Incomplete reaction. | TLC (comparison with starting material), LC-MS (mass corresponding to C₇H₈N₂O). | |
| N-(2-amino-4-formylphenyl)formamide | Incomplete cyclization of the intermediate. | LC-MS (mass corresponding to C₈H₈N₂O₂), ¹H NMR (presence of formyl and amine protons). | |
| Polymeric materials | (Variable) | Side reactions of the aldehyde group, especially under harsh acidic or basic conditions. | Insoluble in common organic solvents, broad signals in NMR. |
Experimental Protocols
Synthesis of this compound from 3,4-Diaminobenzaldehyde
This protocol is a general guideline and may require optimization.
Materials:
-
3,4-Diaminobenzaldehyde
-
Formic acid (88-98%)
-
Hydrochloric acid (optional, as a catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in formic acid (10-20 equivalents).
-
If desired, a catalytic amount of hydrochloric acid can be added.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of the target product and common side products.
Technical Support Center: 1H-Benzo[d]imidazole-4-carbaldehyde Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1H-Benzo[d]imidazole-4-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound and related compounds.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield After Purification | - Incomplete reaction or side reactions during synthesis. - Product loss during extraction and washing steps. - Suboptimal conditions for recrystallization or column chromatography. - Decomposition of the product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH is optimized to prevent the product from dissolving in the aqueous layer. - For recrystallization, screen various solvents to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.[1] - For column chromatography, use a gradient elution to effectively separate the product from impurities.[2] - Some benzimidazole derivatives can be unstable; handle them in an inert atmosphere if necessary and avoid prolonged exposure to harsh conditions.[3] |
| Persistent Impurities in Final Product | - Co-elution of impurities with the product during column chromatography. - Inefficient removal of starting materials or byproducts. - Impurities having similar solubility to the product, making recrystallization difficult. | - Optimize the mobile phase for column chromatography. A shallower gradient or an isocratic elution with the optimal solvent mixture might improve separation.[4] Consider using different stationary phases. - Perform a pre-purification step, such as an acid-base wash, to remove certain types of impurities. - Attempt a second recrystallization using a different solvent system.[5] The use of an antisolvent can also be effective.[1] |
| Product Oiling Out During Recrystallization | - The solvent is too nonpolar for the compound at lower temperatures. - The solution is too concentrated. - Cooling the solution too quickly. | - Add a more polar co-solvent to the mixture. - Use a larger volume of the solvent to create a less saturated solution. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[1] |
| Streaking or Tailing on TLC Plate | - The compound is too polar for the chosen mobile phase. - The compound is acidic or basic and interacts strongly with the silica gel. - The sample is overloaded on the TLC plate. | - Increase the polarity of the mobile phase by adding a more polar solvent like methanol or ethyl acetate. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce tailing. - Apply a smaller, more dilute spot of the sample to the TLC plate. |
| Difficulty Dissolving the Crude Product | - The compound has low solubility in common organic solvents. - Presence of insoluble polymeric byproducts. | - Test solubility in a range of solvents, including polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.[6][7] - Gently warm the solvent to aid dissolution. - Filter off any insoluble material before proceeding with purification. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: The most commonly cited purification methods for benzimidazole derivatives are recrystallization and column chromatography on silica gel.[5] The choice between these methods depends on the nature and quantity of the impurities.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While specific data for this compound is limited, related imidazole and benzimidazole compounds show solubility in polar solvents like DMSO and methanol.[6][7] For recrystallization, a solvent screening is recommended. Protic solvents like ethanol, methanol, and isopropanol, or aprotic polar solvents like ethyl acetate and acetone could be effective.[1]
Q3: What mobile phase systems are effective for column chromatography of benzimidazole derivatives?
A3: A common mobile phase for purifying benzimidazole derivatives by silica gel column chromatography is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[2][8] The ratio is typically optimized using TLC, often starting with a low percentage of ethyl acetate and gradually increasing it. For more polar compounds, a system of dichloromethane (DCM) and methanol (MeOH) may be used.[9]
Q4: How can I confirm the purity of my final product?
A4: The purity of the final compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity.[10] Additionally, spectroscopic methods such as 1H NMR and 13C NMR can confirm the structure and identify any remaining impurities.[2] The melting point of the solid product can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.[10]
Q5: My purified this compound is colored. Is this expected?
A5: Many benzimidazole derivatives are described as off-white, yellow, or tan solids.[2][6][10] A slight coloration is not necessarily an indication of impurity. However, a significant deviation from the expected color or the presence of dark, tarry material suggests that further purification may be required.
Experimental Protocols
General Recrystallization Protocol (Slow Cooling)
This protocol is a general guideline and should be optimized for this compound.
-
Dissolution: In a suitable flask, add the crude product. Add a minimal amount of a chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.[1]
-
Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
This is a general procedure for purification using a silica gel column.
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the compounds from the column.[2]
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purifying an impure product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2 [m.chemicalbook.com]
- 7. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Imidazole-4-carbaldehyde - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
Optimizing reaction conditions for 1H-Benzo[d]imidazole-4-carbaldehyde formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde. Our aim is to help you optimize reaction conditions, overcome common experimental hurdles, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common synthetic route involves the cyclization of a substituted o-phenylenediamine with a suitable source for the carbaldehyde group. Key starting materials often include derivatives of 1,2-diaminobenzene and a formic acid equivalent or a protected carbaldehyde functional group that is later revealed. One specific method involves the catalytic reduction of 2-aryl-5-cyano-1H-benzimidazoles to the corresponding 5-formyl derivatives.[1]
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors including incomplete reaction, side product formation, or suboptimal reaction conditions. To improve your yield, consider the following:
-
Catalyst Choice: The choice of catalyst can significantly impact the reaction outcome. For the reduction of a cyano group to a carbaldehyde, a Ni-Al alloy has been shown to be effective.[1] For condensation reactions between o-phenylenediamine and aldehydes, ZnO nanoparticles (ZnO-NPs) have been used to achieve higher yields in shorter reaction times compared to other catalysts like TiO2.[2]
-
Reaction Temperature and Time: Ensure that the reaction is carried out at the optimal temperature and for a sufficient duration. For the ZnO-NP catalyzed synthesis of benzimidazoles, a temperature of 70 °C for 15 minutes to 2 hours was reported to be effective.[2] The reduction of the cyano group using a Ni-Al alloy was performed at 95 °C for 3 hours.[1]
-
Solvent System: The solvent can influence reactant solubility and reaction kinetics. Ethanol is a commonly used solvent for the condensation reaction.[1][2][3]
-
Purity of Reagents: Impurities in starting materials can interfere with the reaction. It is advisable to use highly pure reagents.[4]
Q3: I am struggling with the formation of side products. How can I minimize them?
Side product formation is a common challenge. Here are some strategies to enhance selectivity:
-
Control of Stoichiometry: Precise control of the molar ratios of reactants is crucial. For instance, in the synthesis of 2-aryl-5-cyano-1H-benzimidazoles, a 1.5 equivalent of the substituted benzaldehyde was used relative to 4-cyano-1,2-phenylenediamine.[1]
-
Choice of Oxidizing/Reducing Agent: The selectivity of the reaction can be highly dependent on the choice of reagent. For the synthesis of 2-aryl-5-formyl-1H-benzimidazoles from the corresponding cyano-derivatives, a Ni-Al alloy in the presence of 75% formic acid was used to achieve good yields (67–91%).[1]
-
Reaction Conditions: Harsh reaction conditions, such as the use of strong acids like hydrochloric acid or p-toluenesulfonic acid, can lead to undesired side reactions.[1] Milder, catalyzed reactions are often preferable.[2]
Q4: What are the recommended methods for the purification of this compound?
Purification is critical to obtain a product of high purity. Common techniques include:
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying benzimidazole derivatives.[3] The choice of eluent system is crucial for effective separation.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can be an effective method for purification.[2][5]
-
Washing: After the reaction, washing the crude product with water or an ethanol-water mixture can help remove inorganic salts and other water-soluble impurities.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst or reagents. | Ensure the catalyst is active and reagents are fresh. For instance, when using ZnO-NPs, ensure they are properly prepared and stored. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A temperature of 70 °C has been reported for ZnO-NP catalyzed synthesis.[2] | |
| Incorrect solvent. | Use a solvent that ensures the solubility of all reactants. Ethanol is a commonly used solvent.[1][2][3] | |
| Multiple Spots on TLC (Thin Layer Chromatography) | Formation of side products. | Re-evaluate the stoichiometry of your reactants and consider using a milder catalyst or reaction conditions.[1][2] |
| Incomplete reaction. | Monitor the reaction progress using TLC to ensure all starting material is consumed.[4] Increase the reaction time if necessary. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction mixture. | After the reaction, pour the mixture into water to precipitate the product.[5] |
| Emulsion formation during workup. | Add a saturated brine solution to break the emulsion during aqueous extraction. | |
| Product is an Off-White or Colored Solid | Presence of impurities. | Purify the product using column chromatography or recrystallization.[2][3][5] |
| Decomposition of the product. | Avoid excessive heating during purification and drying. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehyde from 2-Aryl-6-cyano-1H-benzimidazole
This protocol describes the reduction of a cyano group to a carbaldehyde.
Materials:
-
2-Aryl-6-cyano-1H-benzimidazole derivative (e.g., 8a-e)
-
Ni-Al alloy
-
75% Formic acid in water
Procedure:
-
In a reaction vessel, suspend the 2-aryl-6-cyano-1H-benzimidazole (2.6 mmol) in 75% formic acid.
-
Add Ni-Al alloy (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 95 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and process it to isolate the 2-aryl-1H-benzo[d]imidazole-6-carbaldehyde. Yields of 67–91% have been reported for this step.[1]
Protocol 2: General Procedure for the Synthesis of 2-Substituted 1H-Benzimidazoles using ZnO Nanoparticles
This protocol outlines a general method for the condensation of o-phenylenediamine with an aldehyde.
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde
-
ZnO nanoparticles (0.02 mol%)
-
Absolute ethanol
Procedure:
-
Dissolve o-phenylenediamine (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).
-
Add ZnO nanoparticles (0.02 mol%) to the solution.
-
Stir the mixture at 70 °C for a period ranging from 15 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the product repeatedly with an ethanol-water (1:1) mixture.
-
Recrystallize the crude product from ethanol to obtain the purified 2-substituted 1H-benzimidazole.[2]
Data Summary
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Condensation | ZnO-NPs (0.02 mol%) | Ethanol | 70 | 15 min - 2 h | High (not specified) | [2] |
| Reduction of Cyano Group | Ni-Al alloy (1.2 equiv) | 75% Formic Acid | 95 | 3 h | 67-91 | [1] |
| Condensation | Na2S2O5 (0.5 equiv) | Ethanol/Water | Reflux | 4-6 h | 64-78 | [1] |
| Solvent-Free Condensation | Ammonium acetate | None | 70 | ~1 h | High (not specified) | [5] |
Visualizing the Workflow
A general workflow for troubleshooting common issues in the synthesis of this compound is depicted below. This diagram can help researchers systematically address problems encountered during their experiments.
Caption: Troubleshooting workflow for synthesis optimization.
A simplified signaling pathway illustrating a common synthetic route to a benzimidazole carbaldehyde is shown below. This pathway starts from a substituted o-phenylenediamine and an aldehyde.
Caption: General synthetic pathway for benzimidazoles.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
Alternative catalysts for the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde. Due to the reactivity of the aldehyde functional group, direct cyclization of 2,3-diaminobenzaldehyde is challenging and can lead to side reactions. Therefore, this guide focuses on a more commonly documented and reliable multi-step synthetic approach starting from 4-nitro-1,2-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently reported method is a multi-step synthesis starting from 4-nitro-1,2-phenylenediamine. This pathway involves three key stages:
-
Cyclization: Formation of the benzimidazole ring to produce 4-nitro-1H-benzo[d]imidazole.
-
Reduction: Conversion of the nitro group to an amino group to yield 1H-benzo[d]imidazol-4-amine.
-
Formylation: Introduction of the formyl group to the amino-substituted benzimidazole. While direct formylation to the carbaldehyde can be difficult, a common approach involves the synthesis of an N-formylated intermediate, N-(1H-benzo[d]imidazol-4-yl)formamide, which can then be further processed. A related, high-yielding synthesis for a similar structure involves the reduction of a cyano group to a carbaldehyde.[1][2]
Q2: Are there any direct, one-pot methods for synthesizing this compound from 2,3-diaminobenzaldehyde?
A2: While theoretically plausible, one-pot syntheses starting directly from 2,3-diaminobenzaldehyde are not well-documented in the literature. The presence of the aldehyde group on the starting material can lead to self-condensation, polymerization, or other side reactions under typical benzimidazole synthesis conditions, making this a challenging and often low-yielding approach.
Q3: What are some alternative catalysts for the cyclization step (formation of 4-nitro-1H-benzo[d]imidazole)?
A3: While formic acid is commonly used for this cyclization, other acidic catalysts can be employed. These include:
-
p-Toluenesulfonic acid (p-TsOH): A solid, organic acid that is easy to handle.
-
Polyphosphoric acid (PPA): A strong dehydrating agent and catalyst, though it can be viscous and difficult to work with.[1]
-
Mineral acids (e.g., HCl): Can be effective but may require careful control of reaction conditions to avoid unwanted side reactions.
Q4: What are the best practices for the reduction of the nitro group in 4-nitro-1H-benzo[d]imidazole?
A4: The reduction of the nitro group is a critical step. Common methods include:
-
Tin(II) chloride (SnCl2) in concentrated HCl: A classic and effective method for nitro group reduction.[3]
-
Catalytic hydrogenation (e.g., Pd/C with H2 gas): A clean and efficient method, though it requires specialized equipment for handling hydrogen gas.
-
Ni-Al alloy in formic acid: This has been shown to be effective for the reduction of a cyano group to a formyl group and could be adapted for nitro group reduction.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in the cyclization step | 1. Incomplete reaction. 2. Decomposition of starting material. 3. Insufficient dehydration. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC. 2. Ensure the reaction temperature does not exceed the stability of the 4-nitro-1,2-phenylenediamine. 3. If using a milder acid catalyst, consider adding a dehydrating agent. |
| Difficulty in reducing the nitro group | 1. Inactive reducing agent. 2. Catalyst poisoning (for catalytic hydrogenation). 3. Insufficient amount of reducing agent. | 1. Use fresh tin(II) chloride or a newly opened bottle. 2. Ensure the starting material is pure and free of sulfur-containing impurities. 3. Increase the molar excess of the reducing agent. |
| Formation of multiple products during formylation | 1. N-formylation at multiple sites. 2. Over-oxidation or other side reactions of the aldehyde group. | 1. Use a milder formylating agent or control the stoichiometry carefully. 2. For methods involving the introduction of a formyl group, consider protecting other reactive sites or using a milder oxidant if an oxidation step is involved. |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Co-precipitation of inorganic salts. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography with a suitable solvent gradient for purification. 3. Ensure proper workup to remove all inorganic salts before purification. |
Experimental Protocols & Data
Multi-Step Synthesis of Benzimidazole-4-carbaldehyde Derivatives
This section provides an overview of a representative multi-step synthesis for a benzimidazole bearing a formyl group on the benzene ring, adapted from a published procedure for a similar compound.[1][2]
Step 1: Synthesis of 2-Aryl-5-cyano-1H-benzimidazoles
-
Reactants: 4-cyano-1,2-phenylenediamine and a substituted benzaldehyde.
-
Catalyst/Reagent: Sodium metabisulfite (Na2S2O5).
-
Solvent: Ethanol/Water mixture.
-
Conditions: Reflux for 4-6 hours.
Step 2: Reduction of the Cyano Group to a Formyl Group
-
Reactant: 2-Aryl-5-cyano-1H-benzimidazole.
-
Catalyst/Reagent: Ni-Al alloy and 75% formic acid.
-
Solvent: Water.
-
Conditions: 95 °C for 3 hours.
| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| 1. Cyclization & Cyano Group Introduction | Na2S2O5 | Ethanol/Water | Reflux | 4-6 h | 64-78[1][2] |
| 2. Reduction of Cyano to Formyl | Ni-Al alloy / Formic Acid | Water | 95 °C | 3 h | 67-91[1][2] |
Visualizing the Synthetic Workflow
The following diagram illustrates the multi-step synthetic pathway described above.
Caption: Multi-step synthesis of a this compound derivative.
This logical diagram outlines the key transformations in the synthesis.
References
Troubleshooting guide for the cyclization of o-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclization of o-phenylenediamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic products synthesized from the cyclization of o-phenylenediamine?
The cyclization of o-phenylenediamine is a versatile method for synthesizing various nitrogen-containing heterocyclic compounds. The most common products include benzimidazoles, quinoxalines, and phenazines. The product obtained depends on the co-reactant used in the cyclization reaction. For instance, reaction with carboxylic acids or aldehydes typically yields benzimidazoles[1][2], while reaction with 1,2-dicarbonyl compounds leads to quinoxalines[3][4].
Q2: My benzimidazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yields in benzimidazole synthesis can stem from several factors. Key areas to investigate include reaction conditions and the choice of reagents.
-
Suboptimal Temperature: Some methods require elevated temperatures to proceed efficiently[5]. If you are conducting the reaction at room temperature, consider heating the reaction mixture. For example, the synthesis of benzimidazole from o-phenylenediamine and formic acid is often performed at 100°C[2][6].
-
Inefficient Catalysis: The choice of catalyst can significantly impact the yield. While some reactions proceed without a catalyst, many benefit from acidic or metallic catalysts[7][8]. If you are not using a catalyst or are using a weak one, consider employing a more effective catalyst.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended[1].
-
Water as a Co-solvent: While water is an environmentally friendly solvent, in some cases, it may lead to lower yields compared to organic solvents or solvent mixtures[5].
Q3: I am observing unexpected side products in my reaction. What could they be and how can I avoid them?
The formation of side products is a common issue. In the synthesis of benzimidazoles from o-phenylenediamine and α-keto acids, a common side product is the corresponding 3-substituted quinoxalin-2(1H)-one[9]. This occurs through an alternative reaction pathway. To favor the formation of the desired benzimidazole, the use of specific amino acid catalysts in water at room temperature has been shown to be effective[9].
Another potential side product, particularly under oxidative conditions, is 2,3-diaminophenazine, which can arise from the dimerization of o-phenylenediamine[10][11]. To minimize this, it is crucial to control the reaction atmosphere and avoid unnecessary exposure to oxidants unless they are a required part of the reaction mechanism.
Q4: How do I choose the right solvent for my o-phenylenediamine cyclization reaction?
The choice of solvent can significantly influence the reaction's success. Ethanol is a commonly used and effective "green" solvent for the synthesis of quinoxalines[3][12]. For benzimidazole synthesis, solvents like a mixture of chloroform and methanol have been used successfully[1][13]. Water is also a viable, environmentally friendly option for certain protocols, particularly in the presence of specific catalysts[5][9]. The optimal solvent will depend on the specific reactants and catalyst being used. It is often beneficial to screen several solvents to find the best conditions for your particular reaction[12].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if necessary.[1] |
| Suboptimal reaction temperature | Some reactions require heating to proceed at a reasonable rate. Try increasing the temperature.[2][5] | |
| Inappropriate catalyst or lack of catalyst | The choice of catalyst is crucial. For benzimidazole synthesis, consider using an acid catalyst or a supported gold nanoparticle catalyst.[1][7] For quinoxaline synthesis, organocatalysts like camphor-sulfonic acid can be effective.[3] | |
| Poor solvent choice | The solvent can have a significant impact on yield. Ethanol, or a mixture of ethanol and water, is often a good starting point for quinoxaline synthesis.[3][12] For benzimidazoles, various solvents have been reported to be effective.[1][13] | |
| Formation of Multiple Products | Competing reaction pathways | In the reaction with α-keto acids, the formation of quinoxalinone side products can be suppressed by using amino acid catalysis in water at room temperature.[9] |
| Oxidation of starting material | o-Phenylenediamine can oxidize to form colored impurities or phenazine derivatives.[10][11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. | |
| Difficulty in Product Purification | Product is insoluble | If the product precipitates from the reaction mixture, it can often be purified by simple filtration and washing.[3] |
| Product is soluble and co-elutes with impurities | If the product is soluble, purification by column chromatography on silica gel is a common method.[1][14] Recrystallization is another effective technique for purifying solid products.[6][8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazoles using a Supported Gold Catalyst[1][13]
-
Place the supported gold catalyst (e.g., Au/TiO2, 1 mol % Au) in a glass reactor.
-
Add the solvent (e.g., a 3:1 mixture of CHCl3:MeOH).
-
Add o-phenylenediamine (0.3 mmol) and the desired aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol.
-
The product can be isolated from the combined supernatant and washings. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Synthesis of Quinoxaline Derivatives using an Organocatalyst[3]
-
In a flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (5 mL).
-
Add camphorsulfonic acid (CSA) (20 mol%).
-
Stir the mixture at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add cold water (5 mL) and continue stirring until a solid precipitate forms.
-
Filter the solid product, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol.
Visual Guides
Caption: A generalized experimental workflow for the cyclization of o-phenylenediamine.
Caption: A logical flowchart for troubleshooting common issues in o-phenylenediamine cyclization.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 3. ijrar.org [ijrar.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. ijariie.com [ijariie.com]
- 9. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenazine derivatives as the mutagenic reaction product from o- or m-phenylenediamine derivatives with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
How to remove colored impurities from benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to colored impurities in benzimidazole synthesis.
Troubleshooting Guide: Colored Impurities
Colored impurities in your final benzimidazole product often arise from oxidation of starting materials or the formation of side products.[1][2] This guide will help you identify the potential causes and implement effective solutions.
Table 1: Troubleshooting Colored Impurities in Benzimidazole Synthesis
| Problem | Possible Causes | Recommended Solutions |
| Dark-colored or discolored final product (e.g., yellow, brown, black) | Oxidation of o-phenylenediamine: The starting material, o-phenylenediamine, is susceptible to oxidation, which can lead to highly colored impurities.[1] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]- Purify the o-phenylenediamine before use if its quality is questionable.[1] |
| Side Reactions: Formation of byproducts such as 1,2-disubstituted benzimidazoles can contribute to discoloration.[1] | - Carefully control the stoichiometry of the reactants.[1] | |
| Impure Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can lead to colored byproducts.[1] | - Use high-purity starting materials or purify them before the reaction.[1] | |
| Incomplete Reaction: Residual starting materials or intermediates can contribute to the color. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] | |
| Difficulty in removing color by simple recrystallization | Highly Conjugated Impurities: The colored impurities may be highly conjugated molecules that co-crystallize with the desired product.[2] | - Treat a hot solution of the crude product with activated carbon before recrystallization.[1][2]- Consider column chromatography for separation.[1] |
| Similar Polarity of Product and Impurities: If the impurities have a similar polarity to the benzimidazole product, separation by recrystallization can be challenging.[1] | - Utilize column chromatography with an appropriate solvent system to separate the compounds based on polarity differences.[1]- Employ acid-base extraction to separate the basic benzimidazole product from non-basic impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: My benzimidazole product is a dark oil and difficult to purify. What should I do?
A dark-colored oil suggests the presence of significant oxidation products from the o-phenylenediamine starting material.[1] The recommended approach is to first attempt purification by column chromatography.[1] You may need to test various solvent systems to achieve good separation.[1] If the product can be solidified, treatment with activated carbon in a suitable solvent followed by filtration and recrystallization can be effective in removing the colored impurities.[1][2]
Q2: How does activated carbon (charcoal) work to remove colored impurities?
Activated carbon has a high surface area and a strong affinity for conjugated organic molecules, which are often the source of color.[2] When a solution containing these impurities is treated with activated carbon, the colored molecules adsorb onto the surface of the carbon particles.[3] These particles are then removed by filtration, leaving a decolorized solution from which the purified product can be crystallized.[2]
Q3: Are there any risks associated with using activated carbon?
Yes, while effective, the use of activated carbon can lead to a decrease in the overall yield of your desired product.[2] This is because activated carbon can also adsorb the product to some extent.[2] Therefore, it is crucial to use the minimum amount of activated carbon necessary to achieve decolorization. It is also important to add the activated carbon to a hot, but not boiling, solution to avoid rapid boiling over.[2]
Q4: Can I use any solvent for recrystallization with activated carbon?
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the benzimidazole derivative at high temperatures but not at low temperatures.[4] This allows for the product to crystallize upon cooling while the impurities remain in the solution. When using activated carbon, the treatment is typically done in the hot recrystallization solvent before filtration.[2][5]
Q5: What is acid-base extraction and how can it be used to purify benzimidazoles?
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring.[1] To perform an acid-base extraction, the crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic benzimidazole will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer is then collected and neutralized with a base (e.g., NaOH) to precipitate the purified benzimidazole, which can then be collected by filtration.[1]
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon and Recrystallization
This protocol describes the general procedure for removing colored impurities from a crude benzimidazole product using activated carbon followed by recrystallization.
-
Dissolution: In a flask, dissolve the crude benzimidazole product in the minimum amount of a suitable hot solvent (e.g., ethanol, water, or an ethanol/water mixture).[6][7][8]
-
Activated Carbon Treatment: Remove the flask from the heat source and cautiously add a small amount of activated carbon (a spatula tip full is a good starting point).[2] Swirl the flask to ensure the carbon is well-dispersed. If the color persists, another small portion of activated carbon can be added.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.[5][6] This step should be performed rapidly to prevent premature crystallization of the product in the funnel.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The purified benzimidazole should crystallize out of the solution. Cooling the flask in an ice bath can further increase the yield of the crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in an oven or desiccator.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying benzimidazole derivatives using silica gel column chromatography.
-
Prepare the Column: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[5]
-
Load the Sample: Dissolve the crude benzimidazole in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[5]
-
Elute the Column: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the eluent (e.g., by adding increasing amounts of ethyl acetate to hexane).[9][10]
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Isolate Product: Combine the fractions containing the pure benzimidazole product and evaporate the solvent to obtain the purified compound.
Workflow for Removing Colored Impurities
The following diagram illustrates a general workflow for troubleshooting and removing colored impurities during benzimidazole synthesis.
Caption: A flowchart outlining the decision-making process for purifying colored benzimidazole products.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. carbotecnia.info [carbotecnia.info]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijariie.com [ijariie.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in 1H-Benzo[d]imidazole-4-carbaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[d]imidazole-4-carbaldehyde. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where byproduct formation is a concern with this compound?
A1: Byproduct formation is a common concern in several key reactions involving this compound, including:
-
Reductive Amination: Formation of the corresponding alcohol by reduction of the aldehyde, and over-alkylation of the amine.
-
Knoevenagel Condensation: Self-condensation of the active methylene compound or side reactions involving the benzimidazole ring under basic conditions.
-
Wittig Reaction: Formation of triphenylphosphine oxide and potential side reactions depending on the stability of the ylide.
-
Schiff Base Formation: Incomplete reaction leading to a mixture of starting materials and product, and potential for side reactions under harsh conditions.
-
N-Alkylation of the Benzimidazole Ring: Under basic conditions, the nitrogen atoms of the imidazole ring can be alkylated, leading to a mixture of regioisomers.
Q2: Can this compound undergo a Cannizzaro reaction?
A2: Yes, as a non-enolizable aldehyde, this compound can undergo a Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of the corresponding primary alcohol (1H-benzo[d]imidazol-4-yl)methanol and carboxylic acid (1H-benzo[d]imidazole-4-carboxylic acid).[1][2] To avoid this, it is crucial to use non-basic or mildly basic conditions when possible, or to employ alternative reaction pathways that do not require strong bases.
Q3: How can I minimize N-alkylation of the benzimidazole ring during reactions?
A3: N-alkylation is a common side reaction under basic conditions. To minimize this:
-
Use a non-basic or sterically hindered base: If a base is required, consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sterically hindered base like 2,6-lutidine.
-
Protect the imidazole nitrogens: If the reaction conditions are harsh, consider protecting the N-H groups of the benzimidazole ring with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Trityl group. The protecting group can be removed after the desired reaction is complete.
-
Control reaction temperature: Lowering the reaction temperature can often reduce the rate of N-alkylation more than the desired reaction.
Troubleshooting Guides
Reductive Amination
Problem: Low yield of the desired secondary amine and presence of unreacted aldehyde.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation | Ensure the imine is formed before adding the reducing agent. This can be monitored by TLC or 1H NMR. Consider adding a dehydrating agent like anhydrous MgSO4 or molecular sieves. |
| Reduction of the aldehyde | Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[3] |
| Deactivation of the amine | If using an amine salt, ensure it is neutralized with a suitable base before the reaction. |
Problem: Formation of the corresponding alcohol as a byproduct.
| Possible Cause | Troubleshooting Step |
| Use of a strong reducing agent | Switch to a milder and more selective reducing agent like STAB or NaBH3CN.[3] |
| Reaction conditions favor aldehyde reduction | Perform the reaction at a lower temperature. Ensure the imine is pre-formed before introducing the reducing agent. |
Knoevenagel Condensation
Problem: Low yield of the desired condensed product.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | Use a fresh or properly activated catalyst. Common catalysts include piperidine, pyridine, or basic alumina. |
| Unfavorable reaction equilibrium | Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Steric hindrance | If either the aldehyde or the active methylene compound is sterically hindered, longer reaction times or a more active catalyst may be required. |
Problem: Formation of a complex mixture of byproducts.
| Possible Cause | Troubleshooting Step |
| Self-condensation of the active methylene compound | Add the aldehyde slowly to the reaction mixture containing the active methylene compound and the catalyst. |
| Side reactions on the benzimidazole ring | Use milder reaction conditions (lower temperature, weaker base) to avoid N-alkylation or other side reactions. |
Experimental Protocols
Note: These are representative protocols and may require optimization for specific substrates and scales.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add acetic acid (1-2 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of a weak base, such as piperidine or a few drops of triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Selectivity for Imine vs. Aldehyde | Common Byproducts |
| Sodium Borohydride (NaBH4) | Methanol, room temp. | Moderate | Corresponding alcohol |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | High | Minimal alcohol formation |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, acetic acid | High | Minimal alcohol formation |
Visualizations
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Potential reaction pathways and byproduct formation.
References
Technical Support Center: Recrystallization of 1H-Benzo[d]imidazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 1H-Benzo[d]imidazole-4-carbaldehyde. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.
-
Solvent Selection: Benzimidazole derivatives are often recrystallized from polar protic solvents. Ethanol is a commonly used and recommended starting solvent for many benzimidazole derivatives.[1] If the compound has very low solubility, consider more polar solvents like methanol or a mixed-solvent system.
-
Solvent Volume: Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude product until it just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.
Q2: No crystals have formed after cooling the solution. How can I induce crystallization?
A2: The absence of crystals upon cooling often indicates a supersaturated solution. Several techniques can be used to initiate crystal formation:
-
Seed Crystals: If available, add a single, pure crystal of this compound to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Further Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the compound's solubility.
-
Reduce Solvent Volume: It is possible that too much solvent was added initially. Gently heating the solution to evaporate some of the solvent, and then allowing it to cool again, can increase the concentration and promote crystallization.
Q3: The compound separated as an oil instead of crystals ("oiling out"). What causes this and how can it be fixed?
A3: "Oiling out" occurs when the solute comes out of the solution as a liquid. This is common if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help achieve a gradual temperature drop, which favors the formation of crystals over oil.
-
Change Solvent: If oiling out persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or a mixed-solvent system. For a mixed system, dissolve the compound in a "good" solvent and add a "poor" solvent (an antisolvent) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[2]
Q4: The final yield of my recrystallized product is very low. How can I improve recovery?
A4: A low yield can result from several factors during the recrystallization process:
-
Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), product will be lost. To prevent this, use a pre-heated funnel and filter the hot solution quickly.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.
Q5: The recrystallized product is still impure. What are the next steps?
A5: If impurities are still present after one recrystallization, consider the following:
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the growing crystal lattice. Ensure the solution cools slowly and undisturbed.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Alternative Purification: If impurities have very similar solubility properties to your compound, recrystallization may not be sufficient. In such cases, other purification techniques like column chromatography may be required.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
Q: What is the expected melting point of pure this compound?
A: The exact melting point for this compound is not reported in the searched scientific literature. It should be determined experimentally on the purified product. A sharp melting point range (typically < 2 °C) is a good indicator of purity. For comparison, the related compound 1H-Imidazole-4-carbaldehyde has a reported melting point of 174-177 °C.[3][4][5]
Q: How can I remove colored impurities?
A: If your product has a slight color, it may be due to highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.
Data Presentation
Table 1: Potential Solvents for Recrystallization Screening
| Solvent Class | Specific Solvents | Boiling Point (°C) | Rationale for Selection |
| Protic Solvents | Ethanol, Methanol, Isopropanol, Water | 78, 65, 82, 100 | The imidazole and carbaldehyde groups can form hydrogen bonds with protic solvents. Alcohols are common and effective choices for recrystallizing polar organic molecules like benzimidazoles.[1][2] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | 56, 77, 82 | These solvents offer different polarity and may be effective if alcohols are too good at dissolving the compound at room temperature. |
| Aprotic Nonpolar Solvents | Toluene, Heptane, Hexane | 111, 98, 69 | These are generally expected to be poor solvents and are most useful as "anti-solvents" in a mixed-solvent system to induce precipitation.[2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying this compound using a single solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring or swirling.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask and keep it warm. Pre-heat the filtration funnel. Pour the hot solution through the fluted filter paper quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying oven (ensure the temperature is well below the compound's melting point).
Visualizations
Recrystallization Troubleshooting Workflow
Caption: A troubleshooting flowchart for common recrystallization issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2 [m.chemicalbook.com]
- 4. 1H-Imidazole-4-carbaldehyde, 98% 3034-50-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
Addressing solubility issues of 1H-Benzo[d]imidazole-4-carbaldehyde in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1H-Benzo[d]imidazole-4-carbaldehyde during their experiments.
Troubleshooting Guide: Addressing Solubility Challenges
Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and overcome these issues.
Problem: The compound is not dissolving in the chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the solubility of structurally similar compounds like 1H-imidazole-4-carbaldehyde, polar aprotic solvents are a good starting point.[1][2][3] We recommend trying the following solvents in order of expected efficacy:
| Solvent | Abbreviation | Chemical Class | Expected Solubility |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | High |
| Dimethylformamide | DMF | Polar Aprotic | Moderate to High |
| Methanol | MeOH | Polar Protic | Moderate |
| Ethanol | EtOH | Polar Protic | Low to Moderate |
| Dichloromethane | DCM | Halogenated | Low |
| Water | H₂O | Polar Protic | Very Low |
Note: This data is qualitative. It is highly recommended to perform a solubility test to determine the quantitative solubility in your specific experimental conditions.
Q2: I have tried DMSO, but the compound precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue when a compound is dissolved in a strong organic solvent and then diluted into an aqueous medium. Here are a few strategies to overcome this:
-
Reduce the final concentration of the organic solvent: Try to use the most concentrated stock solution of your compound in DMSO as possible to minimize the volume added to the aqueous buffer.
-
Use a co-solvent system: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) to increase the overall solvent strength.
-
Employ cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules and increase their aqueous solubility. Consider pre-incubating your compound with a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the buffer.
-
pH adjustment: The solubility of benzimidazole derivatives can be pH-dependent. If your experimental conditions allow, adjusting the pH of the aqueous buffer might improve solubility.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. We recommend not exceeding 40-50°C and monitoring for any color changes that might indicate decomposition.
Q4: Are there any known incompatibilities of this compound with common reagents?
A4: The aldehyde functional group in this compound can react with primary and secondary amines to form Schiff bases. Therefore, it is important to consider potential reactions if your experimental setup involves amine-containing buffers (e.g., Tris) or other nucleophiles.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of choice (e.g., DMSO, ethanol)
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the mixture at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Prepare a series of dilutions of the supernatant and measure the absorbance at the compound's λmax or analyze by a validated HPLC method.
-
Calculate the concentration of the dissolved compound in the supernatant, which represents the approximate solubility.
Signaling Pathway Context
This compound and its derivatives are often investigated for their potential as anticancer agents. One of the key targets for benzimidazole-based compounds is the Poly (ADP-ribose) polymerase-1 (PARP-1) enzyme, which is crucial for DNA repair.[4]
Caption: Simplified signaling pathway of PARP-1 inhibition by benzimidazole derivatives.
References
- 1. 1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2 [m.chemicalbook.com]
- 2. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1H-Benzo[d]imidazole-4-carbaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1H-Benzo[d]imidazole-4-carbaldehyde and its structural isomers: 1H-Benzo[d]imidazole-2-carbaldehyde, 1H-Benzo[d]imidazole-5-carbaldehyde, and 1H-Benzo[d]imidazole-6-carbaldehyde. The reactivity of the aldehyde functional group is paramount in the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. This document aims to elucidate the nuanced differences in reactivity among these isomers, supported by theoretical electronic considerations and available experimental data.
Theoretical Background: Electronic Effects on Reactivity
The reactivity of the carbaldehyde group in these isomers is fundamentally governed by the electronic properties of the benzimidazole ring system. The position of the aldehyde group relative to the imidazole and benzene rings dictates the extent of electronic influence, primarily through inductive and resonance (mesomeric) effects.
The imidazole ring, as a whole, is electron-withdrawing due to the presence of two nitrogen atoms. However, the lone pair on the N-1 nitrogen can participate in resonance, donating electron density to the ring system. The overall electronic effect at a given position is a balance of these competing influences.
-
1H-Benzo[d]imidazole-2-carbaldehyde: The aldehyde group at the C-2 position is directly attached to a carbon flanked by two nitrogen atoms. This position is electronically unique. The proximity to the electronegative nitrogens results in a significant inductive electron withdrawal, making the carbonyl carbon highly electrophilic and thus, highly reactive towards nucleophiles.
-
This compound: The aldehyde at the C-4 position is on the benzene ring, ortho to the fused imidazole ring. This position is influenced by the electron-withdrawing nature of the imidazole ring through a combination of inductive and resonance effects. The proximity to the imidazole nitrogen can also lead to potential intramolecular interactions.
-
1H-Benzo[d]imidazole-5-carbaldehyde and 1H-Benzo[d]imidazole-6-carbaldehyde: These isomers have the aldehyde group on the benzene ring at positions para and meta to the imidazole fusion point, respectively. The electronic influence of the imidazole ring is transmitted through the benzene ring. Generally, the electron-withdrawing character of the imidazole moiety is expected to enhance the electrophilicity of the aldehyde group in these positions compared to benzaldehyde itself. The subtle differences in reactivity between the 5- and 6-isomers arise from the different resonance and inductive effects at these positions. Due to tautomerism in the imidazole ring, the 5- and 6-positions are often considered electronically similar.
Based on these electronic considerations, a predicted order of reactivity towards nucleophilic attack is proposed:
2-carbaldehyde > 4-carbaldehyde ≈ 5-carbaldehyde ≈ 6-carbaldehyde > Benzaldehyde
This predicted trend is visualized in the following diagram:
Comparative Reactivity Data
Direct comparative experimental studies on the reactivity of all four isomers under identical conditions are scarce in the literature. However, by compiling available data from various sources, a qualitative and semi-quantitative comparison can be drawn. The following tables summarize reported yields for common aldehyde reactions. It is important to note that reaction conditions may vary between different studies, which can influence the outcomes.
Table 1: Nucleophilic Addition Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a classic reaction that highlights the electrophilicity of the aldehyde. Higher reactivity generally leads to higher yields and shorter reaction times under similar conditions.
| Isomer | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| 2-carbaldehyde | (1-methyl/1H-benzimidazol-2-yl)-acetonitrile | NaOH / Solvent-free | High (qualitative) | [1] |
| 4-carbaldehyde | Data not available | - | - | - |
| 5-carbaldehyde | Data not available | - | - | - |
| 6-carbaldehyde | Data not available | - | - | - |
Table 2: Reduction Reactions
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. The ease of reduction can be an indicator of the carbonyl group's reactivity.
| Isomer | Reducing Agent | Solvent | Yield (%) | Reference |
| 2-carbaldehyde | Data not available | - | - | - |
| 4-carbaldehyde | Data not available | - | - | - |
| 5-carbaldehyde | NaBH₄ | Methanol | Not specified | [2] |
| 6-carbaldehyde | Data not available | - | - | - |
Table 3: Oxidation Reactions
The oxidation of the aldehyde to a carboxylic acid is another key reaction.
| Isomer | Oxidizing Agent | Solvent | Yield (%) | Reference |
| 2-carbaldehyde | Data not available | - | - | - |
| 4-carbaldehyde | Data not available | - | - | - |
| 5-carbaldehyde | MnO₂ | Not specified | Not specified | [2] |
| 6-carbaldehyde | Data not available | - | - | - |
Experimental Protocols
The following are detailed experimental protocols for key reactions that can be used to assess and compare the reactivity of the benzimidazole carbaldehyde isomers.
Protocol 1: Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of a benzimidazole carbaldehyde isomer with malononitrile.
Materials:
-
1H-Benzo[d]imidazole carbaldehyde isomer (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol)
Procedure:
-
In a round-bottom flask, dissolve the 1H-Benzo[d]imidazole carbaldehyde isomer and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Characterize the product by NMR and MS and determine the yield.
Protocol 2: Reduction with Sodium Borohydride
This protocol describes the reduction of a benzimidazole carbaldehyde isomer to the corresponding alcohol.
Materials:
-
1H-Benzo[d]imidazole carbaldehyde isomer (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (15 mL)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1H-Benzo[d]imidazole carbaldehyde isomer in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of 1M HCl until the pH is approximately 6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography if necessary and determine the yield.
Protocol 3: Oxidation with Manganese Dioxide
This protocol outlines the oxidation of a benzimidazole carbaldehyde isomer to the corresponding carboxylic acid.
Materials:
-
1H-Benzo[d]imidazole carbaldehyde isomer (1.0 mmol)
-
Activated manganese dioxide (MnO₂) (10 mmol)
-
Dichloromethane (DCM) (20 mL)
-
Celite®
Procedure:
-
To a suspension of the 1H-Benzo[d]imidazole carbaldehyde isomer in dichloromethane, add activated manganese dioxide.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography and determine the yield.
Conclusion
The reactivity of 1H-Benzo[d]imidazole carbaldehyde isomers is intricately linked to the position of the formyl group on the heterocyclic ring system. Theoretical considerations strongly suggest that the 2-carbaldehyde isomer is the most reactive towards nucleophilic attack due to the pronounced inductive effect of the adjacent nitrogen atoms. The 4-, 5-, and 6-carbaldehyde isomers are expected to exhibit comparable and enhanced reactivity relative to benzaldehyde, owing to the overall electron-withdrawing nature of the benzimidazole moiety.
While comprehensive, direct comparative quantitative data is lacking in the current literature, the provided experimental protocols offer a standardized framework for researchers to conduct such studies. A systematic investigation of these isomers under identical reaction conditions would provide invaluable data for synthetic chemists and drug development professionals, enabling more precise control over reaction outcomes and the rational design of novel benzimidazole-based compounds.
References
A Comparative Guide to 1H-Benzo[d]imidazole-4-carbaldehyde and 1H-Benzo[d]imidazole-2-carbaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two isomeric benzimidazole aldehydes, 1H-Benzo[d]imidazole-4-carbaldehyde and 1H-Benzo[d]imidazole-2-carbaldehyde. These compounds serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. Understanding their distinct physicochemical properties, reactivity, and biological potential is paramount for their effective utilization in research and drug development.
Physicochemical Properties
The position of the carbaldehyde group on the benzimidazole ring significantly influences the physicochemical properties of these isomers. The following table summarizes the available data for a comparative analysis.
| Property | This compound | 1H-Benzo[d]imidazole-2-carbaldehyde |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol | 146.15 g/mol |
| Melting Point | 174-177 °C (for 1H-Imidazole-4-carbaldehyde)[1][2] | ~125.61 °C[3] |
| Boiling Point | 367.8±15.0 °C at 760 mmHg (for 1H-Imidazole-4-carbaldehyde)[1] | ~341.86 - 374.67 °C[3] |
| Water Solubility | Soluble in DMSO, methanol (for 1H-Imidazole-4-carbaldehyde)[2] | 1242.87 - 14386 mg/L[3] |
| pKa | 11.05±0.10 (Predicted for 1H-Imidazole-4-carbaldehyde) | No experimental data found. |
Note: Some of the physicochemical data presented for this compound is based on its non-fused analogue, 1H-Imidazole-4-carbaldehyde, due to the limited availability of specific experimental data for the benzimidazole derivative.
Synthesis and Reactivity
The synthesis of benzimidazole carbaldehydes can be achieved through various established methods, primarily involving the condensation of o-phenylenediamines with appropriate aldehyde precursors. The reactivity of the aldehyde group is a key feature of both isomers, allowing for a wide range of subsequent chemical modifications.
Experimental Protocols for Synthesis
General Synthesis of 2-Substituted Benzimidazoles:
A common and versatile method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[4] This reaction can be carried out under various conditions, often facilitated by an oxidizing agent or an acid catalyst.[4]
-
Reactants: o-Phenylenediamine, an appropriate aldehyde (e.g., a protected 2-formylimidazole derivative or a precursor that can be converted to the aldehyde).
-
Solvent: Typically ethanol, methanol, or dimethylformamide (DMF).
-
Catalyst/Reagent: An oxidizing agent like sodium metabisulfite (Na₂S₂O₅) or an acid catalyst can be employed.[4]
-
Procedure: The o-phenylenediamine and the aldehyde are dissolved in the solvent. The catalyst or reagent is added, and the mixture is typically refluxed for several hours. The product is then isolated by filtration and can be purified by recrystallization.
Synthesis of 4-Substituted Benzimidazoles:
The synthesis of 4-substituted benzimidazoles is often more complex and may require a multi-step approach, starting from a substituted benzene derivative.
-
Starting Material: A suitably substituted o-nitroaniline.
-
Procedure: The synthesis may involve the protection of the aldehyde group, reduction of the nitro group to an amine, cyclization to form the imidazole ring, and subsequent deprotection of the aldehyde.
Reactivity Comparison
The electronic properties of the benzimidazole ring influence the reactivity of the aldehyde group.
-
1H-Benzo[d]imidazole-2-carbaldehyde: The aldehyde group at the 2-position is directly conjugated with the imidazole ring. The two nitrogen atoms in the imidazole ring can exert a complex electronic effect. The lone pair on the pyrrole-like nitrogen can be delocalized into the ring, potentially increasing the electron density at the 2-position. Conversely, the pyridine-like nitrogen is electron-withdrawing. This interplay affects the electrophilicity of the aldehyde carbon.
-
This compound: The aldehyde group at the 4-position is attached to the benzene ring. Its reactivity will be influenced by the electron-donating or -withdrawing nature of the fused imidazole ring as a whole substituent on the benzene ring. The imidazole moiety is generally considered to be electron-rich and can act as an electron-donating group, which would activate the benzene ring towards electrophilic substitution and could slightly decrease the reactivity of the aldehyde towards nucleophiles compared to an unsubstituted benzaldehyde.
Stability
Both isomers are generally stable crystalline solids under standard laboratory conditions. However, aldehydes can be susceptible to oxidation to the corresponding carboxylic acids, especially in the presence of air and light over extended periods. Proper storage in a cool, dark, and inert atmosphere is recommended to maintain their purity.
Biological Activity and Applications
Benzimidazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anthelmintic, and anticancer effects.[5][6][7] The specific biological profile is highly dependent on the nature and position of the substituents on the benzimidazole core.
-
Derivatives of 1H-Benzo[d]imidazole-2-carbaldehyde: The 2-position of the benzimidazole ring is a common site for substitution in the development of therapeutic agents. Derivatives of 1H-Benzo[d]imidazole-2-carbaldehyde have been explored for various medicinal applications. For instance, thiosemicarbazone derivatives synthesized from a 2-substituted benzaldehyde have been investigated for their biological activities.[8]
-
Derivatives of this compound: While less commonly explored than their 2-substituted counterparts, derivatives of this compound also hold significant potential in drug discovery. For example, they have been utilized as intermediates in the synthesis of potential anticancer agents.[4]
A direct comparative study of the biological activities of the parent this compound and 1H-Benzo[d]imidazole-2-carbaldehyde is not extensively documented in the literature. However, based on the known structure-activity relationships of benzimidazole derivatives, it can be postulated that the different substitution patterns will lead to distinct interactions with biological targets, resulting in varied pharmacological profiles.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for these exact carbaldehyde isomers are not well-defined, the broader class of benzimidazole derivatives is known to interact with various biological targets. A generalized potential mechanism of action for benzimidazole derivatives, particularly in the context of cancer therapy, involves the inhibition of protein kinases.
Caption: Generalized signaling pathway illustrating the potential mechanism of action of benzimidazole derivatives as kinase inhibitors in cancer cells.
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis of the two benzimidazole carbaldehyde isomers.
Caption: A generalized experimental workflow for the synthesis of 1H-Benzo[d]imidazole-2-carbaldehyde.
Caption: A generalized multi-step experimental workflow for the synthesis of this compound.
References
- 1. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2 | Chemsrc [chemsrc.com]
- 2. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 3. 1H-benzimidazole-2-carbaldehyde (3314-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Biological activity of 1H-Benzo[d]imidazole-4-carbaldehyde compared to its derivatives
A Comparative Guide to the Biological Activity of 1H-Benzo[d]imidazole-4-carbaldehyde and Its Derivatives
Introduction
The 1H-benzo[d]imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This guide provides a comparative analysis of the biological activity of derivatives of this compound. While this core structure serves as a crucial synthetic intermediate, published literature extensively focuses on the enhanced biological activities of its derivatives, with a notable absence of specific activity data for the parent carbaldehyde itself. This often suggests that the parent compound is significantly less active than its modified analogues. This guide will therefore focus on the reported anticancer, antimicrobial, and enzyme inhibitory activities of these derivatives, supported by experimental data and methodologies.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with modifications at the 2- and 4-positions leading to potent cytotoxicity against various cancer cell lines.
Data Summary
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-Aryl-1H-benzo[d]imidazole Derivatives | |||
| B15 | HeLa, A549 | <15 | [1] |
| B16 | HeLa, A549 | <15 | [1] |
| B19 | HeLa, A549 | <15 | [1] |
| B20 | HeLa, A549 | <15 | [1] |
| 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids | |||
| Compound 6c | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [2] |
| Compound 6h | HCT-116, HepG2, MCF-7 | <21.48 | [2] |
| Compound 6i | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [2] |
| Compound 6j | HCT-116, HepG2, MCF-7 | <21.48 | [2] |
| Bisbenzimidazole Derivatives | |||
| 11a | NCI 60 Cell Lines | 0.16 - 3.6 | [3][4] |
| 12a | NCI 60 Cell Lines | 0.16 - 3.6 | [3][4] |
| 12b | NCI 60 Cell Lines | 0.16 - 3.6 | [3][4] |
Antimicrobial Activity
A variety of Schiff base and other derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated for their antimicrobial properties, showing efficacy against both bacterial and fungal pathogens.[5][6][7][8]
Data Summary
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff Base Derivatives | |||||
| Compound 44a | B. subtilis, S. aureus, E. coli, P. aeruginosa | - | C. albicans, A. niger | - | [5] |
| Compound 44b | B. subtilis, S. aureus, E. coli, P. aeruginosa | - | C. albicans, A. niger | - | [5] |
| Compound 3.c | K. pneumonia, E. coli | 7.8 | A. flavus, A. carbonarius | 7.8 - 15.6 | [6] |
| Compound 3.d | K. pneumonia, E. coli | 7.8 | - | - | [6] |
| Compound 3.e | K. pneumonia, E. coli | 7.8 | - | - | [6] |
| Compound 3.f | K. pneumonia, E. coli | 7.8 | - | - | [6] |
| 2-Substituted-1H-benzimidazole Derivatives | |||||
| Compound 1a | S. aureus, B. subtilis | - | - | - | [5] |
| Compound 1b | S. aureus, B. subtilis | - | - | - | [5] |
| Compound 1c | S. aureus, B. subtilis | - | C. albicans | - | [5] |
| Compound 1d | S. aureus, B. subtilis | - | - | - | [5] |
| Compound 4a | B. subtilis, P. aeruginosa | 12.5, 25 | C. albicans | 6.25 | [5] |
| Compound 4b | - | - | C. albicans | 12.5 | [5] |
Enzyme Inhibition
A significant area of investigation for these derivatives is their ability to inhibit key enzymes involved in disease progression, such as Poly(ADP-ribose)polymerase-1 (PARP-1) and various kinases.[2][9][10]
Data Summary
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| 1H-benzo[d]imidazole-4-carboxamide Derivatives | |||
| Compound 10a | PARP-1 | Single to double digit nM | [9] |
| Compound 11b | PARP-1 | Single to double digit nM | [9] |
| Compound 11e | PARP-1 | Single to double digit nM | [9] |
| Compound 15e | PARP-1 | Single to double digit nM | [9] |
| 1H-benzo[d]imidazole-5-carboxamide Derivatives | |||
| Compound 4d | EGFR-TK | 107 | [10] |
| Compound 4f | EGFR-TK | 159 | [10] |
| Compound 4h | EGFR-TK | 196 | [10] |
| 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids | |||
| Compound 6h | EGFR, HER2, CDK2, AURKC | Potent Inhibition | [2] |
| Compound 6i | EGFR, HER2, CDK2, mTOR | Potent Inhibition | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are cultured, and a standardized inoculum is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5][6]
Enzyme Inhibition Assay (e.g., PARP-1)
-
Assay Components: The assay is typically performed in a 96-well plate and includes the PARP-1 enzyme, its substrate (e.g., biotinylated NAD+), and an activated DNA source.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the enzyme or substrate.
-
Incubation: The plate is incubated to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of proteins.
-
Detection: The amount of poly(ADP-ribosyl)ation is quantified using a detection reagent (e.g., streptavidin-HRP and a colorimetric substrate).
-
IC50 Calculation: The absorbance is measured, and the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.[9]
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of 1H-Benzo[d]imidazole derivatives.
References
- 1. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijmrsti.com [ijmrsti.com]
- 9. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of Benzimidazole Carbaldehyde
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comparative spectroscopic analysis of benzimidazole carbaldehyde isomers, offering a valuable resource for their unambiguous characterization.
Benzimidazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The position of the carbaldehyde group on the benzimidazole ring system significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets. Differentiating between these closely related isomers—1H-benzimidazole-2-carbaldehyde, -4-carbaldehyde, -5-carbaldehyde, -6-carbaldehyde, and -7-carbaldehyde—requires a multi-faceted spectroscopic approach. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are provided to facilitate the practical application of these techniques.
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for the benzimidazole carbaldehyde isomers. It is important to note that while data for the 2- and 5-isomers are more readily available in the literature, comprehensive experimental data for the 4-, 6-, and 7-isomers is less commonly reported. The 5- and 6-isomers are tautomers and in solution may exhibit averaged NMR spectra.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) in DMSO-d₆ | FTIR (cm⁻¹) Key Absorptions | Mass Spectrometry (m/z) |
| 1H-Benzimidazole-2-carbaldehyde | C₈H₆N₂O | 146.15 | ~12.9 (br s, 1H, NH), 9.85 (s, 1H, CHO), 7.80-7.75 (m, 1H, Ar-H), 7.65-7.60 (m, 1H, Ar-H), 7.40-7.35 (m, 2H, Ar-H) | ~3400-3200 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1620 (C=N stretch), ~1450 (C=C stretch) | 146 (M⁺), 118, 91, 64[1] |
| 1H-Benzimidazole-4-carbaldehyde | C₈H₆N₂O | 146.15 | Data not readily available | Data not readily available | Data not readily available |
| 1H-Benzimidazole-5-carbaldehyde | C₈H₆N₂O | 146.15 | ~12.7 (br s, 1H, NH), 9.95 (s, 1H, CHO), 8.20 (s, 1H, H-4), 7.90 (d, 1H, H-6), 7.70 (d, 1H, H-7) | ~3400-3200 (N-H stretch), ~1690 (C=O stretch, aldehyde), ~1625 (C=N stretch), ~1460 (C=C stretch) | 146 (M⁺), 117, 90, 63 |
| 1H-Benzimidazole-6-carbaldehyde | C₈H₆N₂O | 146.15 | Tautomer of 5-isomer; similar spectrum expected in solution. | Tautomer of 5-isomer; similar spectrum expected. | Tautomer of 5-isomer; identical mass expected. |
| 1H-Benzimidazole-7-carbaldehyde | C₈H₆N₂O | 146.15 | Data not readily available | Data not readily available | Data not readily available |
Note: The exact positions of peaks can vary depending on the solvent and concentration. The data presented is a compilation from various sources and should be used as a reference.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the benzimidazole carbaldehyde isomer in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
Integrate all signals and analyze the chemical shifts and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.
3. Data Analysis:
-
Identify the characteristic absorption bands for the N-H, C=O, C=N, and C=C functional groups.
Mass Spectrometry (MS)
1. Sample Preparation (Electron Ionization - EI):
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
2. Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 200-250 °C.
3. Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis and differentiation of benzimidazole carbaldehyde isomers.
Caption: Workflow for spectroscopic analysis.
Caption: Spectroscopic differentiators.
References
A Comparative Guide to the Anticancer Activity of 1H-Benzo[d]imidazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anticancer activity of 1H-Benzo[d]imidazole-4-carbaldehyde derivatives, presenting a comparative analysis of their performance against various cancer cell lines and in modulating key signaling pathways. The data herein is collated from recent scientific literature to support further research and development in oncology.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic effects of various 1H-Benzo[d]imidazole derivatives against a panel of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells). These derivatives are compared with established anticancer drugs to benchmark their potency.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Benzimidazole Derivatives against various cancer cell lines.
| Compound ID | Derivative Type | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Compound 9g | Dehydroabietic acid derivative | - | 0.43 ± 0.05 | 0.63 ± 0.09 | 0.18 ± 0.03 | [1] |
| Compound 18b | Tubulin polymerization inhibitor | 0.12 | 0.15 | - | - | [2] |
| Compound 6c | Benzylidenebenzohydrazide hybrid | - | - | - | 7.82 - 10.21 | [3] |
| Compound 6i | Benzylidenebenzohydrazide hybrid | - | - | - | 7.82 - 10.21 | [3] |
| Compound 4r | PI3K/Akt/mTOR pathway inhibitor | - | - | - | - | [4] |
| Cisplatin | Standard Chemotherapy | >30 | >30 | >30 | >30 | [3] |
| Doxorubicin | Standard Chemotherapy | - | - | - | - | [3] |
| Sorafenib | Kinase Inhibitor | - | - | - | - | [3] |
Table 2: Inhibitory Activity of Benzimidazole Derivatives against Specific Molecular Targets.
| Compound ID | Target | IC50 (µM) | Alternative/Standard Drug | Alternative's IC50 (µM) | Reference |
| Compound 9g | PI3Kα | 0.012 ± 0.002 | - | - | [1] |
| Compound 18b | Tubulin Polymerization | 2.1 | Colchicine | 1.8 | [2] |
| Compound 12b | Topoisomerase I | 16 | Camptothecin | ~25 (85% inhibition) | [5][6] |
| Compound 6i | mTOR | - | - | - | [3] |
| Compound 6h | EGFR, HER2, CDK2, AURKC | - | - | - | [3] |
| Compound 4r | PI3Kα | - | - | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of the anticancer activity of this compound derivatives are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the benzimidazole derivatives and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on their expression levels.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1H-Benzo[d]imidazole derivatives and a typical experimental workflow for their anticancer validation.
Experimental workflow for anticancer validation.
PI3K/Akt/mTOR signaling pathway inhibition.
EGFR signaling pathway inhibition.
References
- 1. Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel benzimidazole derivatives as anti-cervical cancer agents through PI3K/Akt/mTOR pathway and tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1H-Benzo[d]imidazole Analogs: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on 1H-Benzo[d]imidazole analogs. While direct comparative docking data for a series of 1H-Benzo[d]imidazole-4-carbaldehyde analogs is not extensively available in the reviewed literature, this document presents data from closely related benzimidazole derivatives to offer insights into their therapeutic potential and structure-activity relationships.
The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] This has led to the development of numerous benzimidazole derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Molecular docking is a key computational tool used to predict the binding affinities and interaction patterns of these compounds with their protein targets, thereby guiding the rational design of more potent and selective inhibitors.
This guide summarizes quantitative data from a comparative docking study of benzimidazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[1] Additionally, it provides a detailed experimental protocol for molecular docking and a visual representation of a typical experimental workflow.
Comparative Binding Affinities of Benzimidazole Derivatives against EGFR
The following table summarizes the binding affinities of selected keto-benzimidazole derivatives against the wild-type (EGFRwt) and T790M mutant (EGFR T790M) forms of the Epidermal Growth Factor Receptor. Lower binding energy values indicate a higher predicted affinity of the compound for the receptor.
| Compound ID | Substituent on Phenyl Ring | Binding Energy (kcal/mol) vs EGFRwt[1] | Binding Energy (kcal/mol) vs EGFR T790M[1] |
| 1c | 4-SO₂CH₃ | - | -8.4 |
| 7c | 4-SO₂CH₃ | -8.1 | - |
| 7d | 4-SO₂CF₃ | - | -8.3 |
| 11c | 4-SO₂CH₃ | -7.8 | - |
Experimental Protocols
The following sections detail a representative experimental protocol for molecular docking studies based on methodologies reported in the scientific literature.[1][3]
Molecular Docking Protocol
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 3VJO for wild-type and 2JIT for T790M mutant) is obtained from the Protein Data Bank (PDB).[1]
-
Protein Preparation: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is assigned appropriate charges using a molecular modeling software package (e.g., AutoDockTools).
-
Ligand Preparation: The 2D structures of the 1H-Benzo[d]imidazole analogs are drawn using a chemical drawing software and converted to 3D structures. The ligands are then energetically minimized and assigned appropriate charges.
2. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Algorithm: A docking program (e.g., AutoDock Vina) is used to perform the docking simulations.[4] The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
References
Structure-Activity Relationship (SAR) Studies of 1H-Benzo[d]imidazole-4-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1H-Benzo[d]imidazole-4-carbaldehyde derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. The information presented is curated from recent scientific literature to aid in the rational design and development of novel therapeutics based on the versatile benzimidazole scaffold.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways, including EGFR signaling, tubulin polymerization, and topoisomerase I activity. The following sections detail the SAR for these activities, supported by quantitative data.
EGFR Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several benzimidazole derivatives have been developed as inhibitors. The introduction of an electron-withdrawing group on the phenyl ring attached to the benzimidazole core has been shown to increase anticancer activity.
Table 1: In Vitro Anticancer Activity of EGFR-Targeting Benzimidazole Derivatives
| Compound ID | R-Group (Substitution on Phenyl Ring) | Target Cell Line | IC50 (µM) | Reference |
| 3e | 4-Fluoro | A549 | 5.8 | [1] |
| 3h | 4-Chloro | A549 | 1.9 | [1] |
| 3i | 4-Bromo | A549 | 3.2 | [1] |
| Cisplatin | - | A549 | 2.5 | [1] |
IC50: Half maximal inhibitory concentration.
The data clearly indicates that the chloro-substituted derivative (3h ) exhibits the most potent activity against the A549 lung cancer cell line, even surpassing the standard chemotherapeutic agent, cisplatin.[1]
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated strategy in cancer treatment. Certain benzimidazole derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 2: In Vitro Anticancer and Tubulin Polymerization Inhibitory Activities
| Compound ID | Target Cell Line | Growth Inhibition IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 18b | A549 | 0.12 | 2.1 | |
| 18b | MCF-7 | 0.15 | 2.1 | |
| 18b | K562 | 0.21 | 2.1 | |
| Combretastatin A-4 | - | - | 1.9 |
IC50: Half maximal inhibitory concentration.
Compound 18b demonstrates potent growth inhibitory activity against multiple cancer cell lines and significantly inhibits tubulin polymerization, with an efficacy comparable to the known inhibitor Combretastatin A-4.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and cell death. A series of novel 1H-benzo[d]imidazoles (BBZs) have been identified as potential topoisomerase I inhibitors.
Table 3: Growth Inhibitory (GI50) Activity of Topoisomerase I-Targeting Benzimidazole Derivatives
| Compound ID | Target Cell Line | GI50 (µM) | Reference |
| 11a | NCI-H460 | 0.16 | [2][3] |
| 12a | NCI-H460 | 0.25 | [2][3] |
| 12b | NCI-H460 | 0.28 | [2][3] |
GI50: 50% growth inhibition.
The compounds 11a , 12a , and 12b show potent growth inhibition in the low micromolar range against a panel of 60 human cancer cell lines.[2][3] Furthermore, compound 12b was found to inhibit the relaxation of DNA by human topoisomerase I with an IC50 of 16 µM.[2][3]
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial properties. The structure-activity relationship studies in this area focus on substitutions that enhance potency against various bacterial and fungal strains.
Table 4: Minimum Inhibitory Concentration (MIC) of Antimicrobial Benzimidazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 4a | B. subtilis | 12.5 | |
| 4a | P. aeruginosa | 25 | |
| 4b | C. albicans | 12.5 | |
| Ampicillin | B. subtilis | 6.25 | |
| Ampicillin | P. aeruginosa | 25 | |
| Fluconazole | C. albicans | 6.25 |
The data indicates that compound 4a has significant antibacterial activity, comparable to ampicillin against P. aeruginosa. Compound 4b shows good antifungal activity against C. albicans.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.[4][5][6][7][8]
Broth Microdilution Method for Antimicrobial Activity
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[10]
-
Inoculation: Add 100 µL of the microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[10][11]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Inhibition of Tubulin Polymerization.
Caption: Topoisomerase I Inhibition Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. atcc.org [atcc.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. protocols.io [protocols.io]
A Comparative Guide to the Purity Analysis of Synthesized 1H-Benzo[d]imidazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the meticulous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 1H-Benzo[d]imidazole-4-carbaldehyde, a key building block in medicinal chemistry. We present a comparative analysis of common analytical methods, supported by experimental protocols and data, to aid in the selection of the most appropriate techniques for quality control.
Introduction to Purity Analysis of Heterocyclic Aldehydes
This compound, as a substituted benzimidazole, is prone to impurities arising from its synthesis. These can include unreacted starting materials, such as o-phenylenediamine derivatives and substituted benzaldehydes, as well as by-products from side reactions or degradation. Therefore, robust analytical methods are imperative to accurately identify and quantify the purity of the final product. The most commonly employed techniques for such analyses are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Purity Data
The following table summarizes the typical purity of this compound and its alternatives as determined by various analytical methods. This data is compiled from commercial suppliers and literature sources to provide a comparative overview.
| Compound | Analytical Method | Reported Purity (%) | Potential Impurities |
| This compound | HPLC | >98% | Unreacted o-phenylenediamine, starting aldehyde, oxidation by-products |
| NMR | Consistent with structure | Residual solvents, minor unidentified impurities | |
| 1H-Imidazole-4-carbaldehyde | HPLC | ≥96.0%[1] | Starting materials from synthesis |
| GC | 98% | Volatile organic impurities | |
| 2-Formyl-1H-benzo[d]imidazole | NMR | Structure confirmed | Isomeric impurities, residual reagents |
| 2-Methyl-1H-benzo[d]imidazole | HPLC | ≥98.5%[2] | Starting materials, methylation by-products |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | Elemental Analysis | C: 68.30, H: 3.95, N: 12.20 (Calculated: C: 68.28, H: 3.97, N: 12.25)[3] | Unreacted 4-chlorobenzaldehyde and o-phenylenediamine |
| 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole | Elemental Analysis | C: 83.55, H: 4.97, N: 11.45 (Calculated: C: 83.58, H: 4.95, N: 11.47)[3] | Incomplete cyclization products |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for benzimidazole derivatives.
-
Instrumentation: HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
A sufficient relaxation delay (D1) should be used (typically 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei.
-
A 90° pulse angle should be accurately calibrated.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary for non-volatile benzimidazoles to increase their volatility.
-
Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area percentage normalization.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity analysis of this compound and the decision-making process for selecting an appropriate analytical technique.
Caption: Workflow for the synthesis and purity verification of this compound.
Caption: Decision tree for selecting the appropriate analytical method for purity analysis.
References
A Comparative Guide to Bioisosteres of 1H-Benzo[d]imidazole-4-carbaldehyde in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioisosteric replacements for the 4-carbaldehyde moiety of 1H-benzo[d]imidazole, a critical scaffold in medicinal chemistry. By examining key bioisosteres such as carboxamide, carbonitrile, and various five-membered heterocycles, this document aims to inform rational drug design and lead optimization efforts. The comparisons are supported by experimental data from peer-reviewed literature, focusing on synthesis, biological activity, and relevant signaling pathways.
Introduction to Bioisosterism
Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration. The goal is to modulate the compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions to enhance efficacy, improve safety, and secure intellectual property. The 4-carbaldehyde group of the 1H-benzo[d]imidazole scaffold serves as a versatile anchor for modification, and its bioisosteric replacement can significantly impact a compound's therapeutic potential.
Key Bioisosteric Replacements of the 4-Carbaldehyde Group
The aldehyde functionality, while reactive and useful for synthetic elaboration, can be a liability in a drug molecule due to potential metabolic instability and off-target reactivity. Common bioisosteric replacements aim to retain or improve upon the parent molecule's interactions with its biological target while mitigating these undesirable properties. This guide will focus on the following key bioisosteres:
-
Carboxamide: A classical and well-documented bioisostere of the carbaldehyde group (following oxidation). It can act as both a hydrogen bond donor and acceptor, often leading to improved target binding and favorable pharmacokinetic properties.
-
Carbonitrile: A smaller, more polar replacement that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Five-Membered Heterocycles (Tetrazole, Oxadiazole): These aromatic rings are often used to mimic the spatial and electronic properties of a carboxylic acid (a potential metabolite of the aldehyde) or a carboxamide. They can offer improved metabolic stability and bioavailability.
Comparative Analysis: Focus on PARP-1 Inhibition
A significant body of research on 1H-benzo[d]imidazole derivatives has focused on their activity as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] This guide will use PARP-1 inhibition as the primary endpoint for comparing the performance of different bioisosteres of 1H-benzo[d]imidazole-4-carbaldehyde.
Quantitative Data Summary
The following table summarizes the in vitro activity of various 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors. While direct comparative data for other bioisosteres at the 4-position against PARP-1 is limited in the public domain, the data for the carboxamide derivatives provides a strong baseline for the potential of this scaffold.
| Compound ID | R Group (at position 2) | Bioisostere (at position 4) | PARP-1 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Veliparib | (R)-2-methylpyrrolidin-2-yl | Carboxamide | 15.54 | - | - | [4] |
| Olaparib | (Reference Compound) | - | 2.77 | MDA-MB-436 | 23.89 ± 3.81 | [4] |
| 6b | Phenyl with 1,4-diazepane linker | Carboxamide | 8.65 | MDA-MB-436 | >100 | [4] |
| 6m | 3-methyl-furanyl with 1,4-diazepane linker | Carboxamide | - | MDA-MB-436 | 25.36 ± 6.06 | [4] |
| 23 | Phenyl | Carboxamide | 15 (Ki) | - | - | [5] |
| 78 | 4-hydroxymethylphenyl | Carboxamide | 1.6 (Ki) | - | - | [5] |
| 45 | 4-hydroxyphenyl | Carboxamide | 6 (Ki) | A2780 | - | [5] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these bioisosteres are evaluated, the following diagrams illustrate the PARP-1 signaling pathway and a general workflow for the synthesis and evaluation of these compounds.
Experimental Protocols
General Synthesis of 2-Substituted 1H-Benzo[d]imidazole-4-carboxamides
The synthesis of 2-substituted 1H-benzo[d]imidazole-4-carboxamides typically involves a multi-step process:
-
Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with a substituted benzaldehyde or benzonitrile. This reaction is often carried out under microwave irradiation in the presence of an acid catalyst like polyphosphoric acid (PPA) and phosphoric acid.[6]
-
Introduction of the Carboxamide Precursor: The 4-position is typically functionalized with a cyano group, which can be introduced via Sandmeyer reaction from a corresponding amino group or by direct synthesis from a pre-functionalized o-phenylenediamine.
-
Hydrolysis of the Nitrile: The 4-carbonitrile is then hydrolyzed to the corresponding carboxylic acid, usually under acidic or basic conditions.
-
Amide Coupling: The resulting carboxylic acid is coupled with an appropriate amine using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like DMF.[7]
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a common method for determining the IC50 value of a test compound against PARP-1.[8]
-
Plate Coating: A 96-well plate is coated with histone H4, which serves as a substrate for PARP-1.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Inhibitor Preparation: Serial dilutions of the test compound and a positive control (e.g., Olaparib) are prepared.
-
PARP-1 Reaction: A reaction mixture containing PARP-1 enzyme, NAD+ (the substrate for PARylation), and the test inhibitor at various concentrations is added to the wells.
-
Incubation: The plate is incubated to allow the PARP-1-mediated PARylation of histone H4 to occur.
-
Detection: The amount of poly(ADP-ribose) (PAR) formed is quantified using an anti-PAR antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate.
-
Data Analysis: The chemiluminescence is measured using a microplate reader. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
Discussion and Future Perspectives
The available data strongly supports the utility of the carboxamide group as an effective bioisostere for the 4-carbaldehyde moiety in 1H-benzo[d]imidazole-based PARP-1 inhibitors. This functional group plays a crucial role in binding to the active site of PARP-1, likely through hydrogen bonding interactions.
While direct comparative data is scarce, the exploration of other bioisosteres such as carbonitriles , tetrazoles , and oxadiazoles at the 4-position is a promising avenue for future research. These groups could offer advantages in terms of metabolic stability, cell permeability, and intellectual property. For instance, the carbonitrile group, being a precursor to the carboxamide, warrants further investigation as a potential pharmacophore in its own right. Tetrazoles and oxadiazoles, as metabolically stable mimics of carboxylic acids and amides, could lead to compounds with improved pharmacokinetic profiles.[9][10]
Future studies should focus on the systematic synthesis and evaluation of a series of 1H-benzo[d]imidazole derivatives with diverse bioisosteric replacements at the 4-position. A head-to-head comparison of their inhibitory activity against PARP-1 and other relevant targets, along with a comprehensive assessment of their ADME properties, would provide invaluable insights for the design of next-generation inhibitors based on this privileged scaffold.
References
- 1. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioactivity Assays for 1H-Benzo[d]imidazole-4-carbaldehyde and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of bioactivity assays for 1H-Benzo[d]imidazole-4-carbaldehyde and its structurally related derivatives. Due to the limited availability of extensive bioactivity data for this compound, this guide has been expanded to include relevant data on other benzimidazole-carbaldehyde derivatives and related bioactive benzimidazoles. This comparative analysis is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the potential therapeutic applications of this class of compounds. The guide presents a compilation of quantitative data from various in vitro assays, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Comparative Bioactivity of Benzimidazole Derivatives
The following tables summarize the bioactivity of selected benzimidazole derivatives against various targets, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Alternative | Target Organism | Assay Type | MIC (µg/mL) | Reference |
| Benzimidazole Derivative 1 | Staphylococcus aureus | Broth Microdilution | 10-20 | [1] |
| Benzimidazole Derivative 2 | Escherichia coli | Broth Microdilution | 10-20 | [1] |
| Ampicillin (Standard) | Staphylococcus aureus | Broth Microdilution | Varies | [1] |
| Ampicillin (Standard) | Escherichia coli | Broth Microdilution | Varies | [1] |
| Benzimidazole Derivative 3 | Candida albicans | Broth Microdilution | 10-20 | [1] |
| Benzimidazole Derivative 4 | Aspergillus niger | Broth Microdilution | 10-20 | [1] |
| Fluconazole (Standard) | Candida albicans | Broth Microdilution | Varies | [1] |
| Fluconazole (Standard) | Aspergillus niger | Broth Microdilution | Varies | [1] |
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound/Alternative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 18b | A549 (Lung Carcinoma) | MTT Assay | 0.12 | [2] |
| Compound 18b | MCF-7 (Breast Cancer) | MTT Assay | 0.15 | [2] |
| Compound 18b | K562 (Leukemia) | MTT Assay | 0.21 | [2] |
| Doxorubicin (Standard) | Various | MTT Assay | Varies | [3] |
| Compound 12b | 60 Human Cancer Cell Lines | GI50 Assay | 0.16 - 3.6 | [4] |
Table 3: Antioxidant Activity of Benzimidazole Derivatives
| Compound/Alternative | Assay Type | Activity | Reference |
| Benzimidazole Derivative 3 | Lipid Peroxidation Inhibition | 57% inhibition | [5] |
| Butylated Hydroxytoluene (BHT) (Standard) | Lipid Peroxidation Inhibition | 65% inhibition | [5] |
| Benzo[2][5]imidazo[2,1-b]thiazole-2-carbaldehyde | DPPH Radical Scavenging | 95% inhibition at 500 µg/L | [6] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | Varies | [7] |
Experimental Protocols
This section provides detailed methodologies for the key bioassays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7][8][9]
Materials:
-
Test compounds (dissolved in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare various concentrations of the test compounds and the positive control.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5][10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by benzimidazole derivatives and the general workflows of the described bioassays.
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Caption: General workflows for key bioactivity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patient.info [patient.info]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activation in Mouse 4T1 Cell Culture | Scilit [scilit.com]
- 11. eastjmed.org [eastjmed.org]
Safety Operating Guide
Proper Disposal of 1H-Benzo[d]imidazole-4-carbaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For professionals handling 1H-Benzo[d]imidazole-4-carbaldehyde, a comprehensive understanding of its hazards and the correct disposal protocol is paramount. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety Precautions
-
Engineering Controls: All work with this compound in solid form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste containing this compound, including residual solid, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be classified as hazardous chemical waste.
-
This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible materials, such as strong oxidizing agents or strong acids.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste" and should specify the contents (i.e., "this compound waste").
-
Keep the waste container securely closed except when adding waste.
-
-
Spill Management:
-
In the event of a spill, avoid creating dust.[1]
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates should also be collected as hazardous waste.
-
-
Final Disposal:
Summary of Hazard Information (Based on Structurally Similar Compounds)
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Causes skin irritation[1] | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | Causes serious eye irritation[1] | GHS07 (Exclamation Mark) | Warning |
| Respiratory Irritation | May cause respiratory irritation[1] | GHS07 (Exclamation Mark) | Warning |
Experimental Workflow & Decision Making
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the associated decision-making process.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision tree for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
